2-Acetamidobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamidobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKPHYKFAOXUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187469 | |
| Record name | NP 101A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33809-77-7 | |
| Record name | 2-(Acetylamino)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33809-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NP 101A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033809777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NP 101A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Acetamidobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Acetamidobenzamide. It includes a detailed summary of its structural and thermodynamic properties, alongside established experimental protocols for its synthesis, purification, and analysis. This document also explores the potential biological activities of the this compound scaffold, offering insights into its relevance in medicinal chemistry and drug development. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.
Core Physicochemical Properties
This compound, also known as N-acetylanthranilamide, is a member of the benzamide class of organic compounds. It is characterized by a benzene ring substituted with both an acetamido and a carboxamide group at the ortho positions.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| CAS Number | 33809-77-7 | [2] |
| Melting Point | 182-184 °C | [2] |
| Boiling Point | Not applicable; likely decomposes. | [2] |
| Appearance | Solid |
Synthesis and Purification
The primary route for the synthesis of this compound involves the acetylation of 2-aminobenzamide (anthranilamide).
Synthesis Protocol: Acetylation of 2-Aminobenzamide
Principle: This synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 2-aminobenzamide attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
Reagents:
-
2-Aminobenzamide
-
Acetic Anhydride
-
Pyridine (as a catalyst and solvent) or a suitable non-protic solvent
-
Water
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
Dissolve 2-aminobenzamide in a suitable solvent such as pyridine or glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution.
-
Wash again with cold water until the filtrate is neutral.
-
Dry the crude this compound.
Purification Protocol: Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. For this compound, ethanol or a mixture of ethanol and water can be effective.
Procedure (Single-Solvent Recrystallization):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or air-dry them.
Spectral Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR (Proton NMR) Spectral Data (Predicted):
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.2 | Singlet | 3H | -C(=O)CH₃ |
| ~ 7.2 - 7.7 | Multiplet | 4H | Aromatic protons |
| ~ 7.5 (broad) | Singlet | 2H | -C(=O)NH₂ |
| ~ 9.8 (broad) | Singlet | 1H | -NHC(=O)- |
¹³C NMR (Carbon NMR) Spectral Data (Predicted):
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 25 | -C(=O)CH₃ |
| ~ 122 - 138 | Aromatic carbons |
| ~ 169 | -NHC(=O) CH₃ |
| ~ 171 | -C(=O) NH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretch | -NH₂ and -NH- (Amide) |
| ~ 3050 | Medium | C-H Stretch | Aromatic C-H |
| ~ 2950 | Weak | C-H Stretch | Methyl C-H |
| ~ 1680 | Strong | C=O Stretch (Amide I) | -C=O NH₂ |
| ~ 1660 | Strong | C=O Stretch (Amide I) | -NHC=O CH₃ |
| ~ 1600 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1580 | Strong | N-H Bend (Amide II) | -NH₂ and -NH- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Predicted Fragmentation Pattern (Electron Ionization - EI):
| m/z Value | Proposed Fragment Ion |
| 178 | [M]⁺ (Molecular Ion) |
| 161 | [M - NH₃]⁺ |
| 136 | [M - CH₂=C=O]⁺ (Loss of ketene) |
| 120 | [M - CH₂=C=O - NH₂]⁺ |
| 92 | [C₆H₆N]⁺ |
| 43 | [CH₃C=O]⁺ |
Biological Activity and Potential Mechanism of Action
While direct pharmacological data for this compound is limited, the broader class of 2-aminobenzamides, to which it is structurally related, has been extensively studied. These compounds are known to act as inhibitors of histone deacetylases (HDACs).[3]
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of silenced genes, including tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
Furthermore, various derivatives of this compound have demonstrated potent antiproliferative activity against several cancer cell lines. The primary mechanism of action identified for these derivatives is the induction of cell cycle arrest at the G0/G1 phase, which subsequently leads to apoptosis mediated by caspase activation.[5][6] Given its structural similarity, it is plausible that this compound may exhibit similar biological activities.
Safety and Handling
This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]
Conclusion
This compound is a well-defined organic compound with established physical properties and synthetic routes. Its structural relationship to known bioactive molecules, particularly HDAC inhibitors and antiproliferative agents, makes it and its derivatives interesting scaffolds for further investigation in drug discovery and development. This guide provides the foundational technical information required for researchers and scientists to work with and explore the potential of this compound.
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
2-Acetamidobenzamide CAS number and structure
An In-depth Technical Guide to 2-Acetamidobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a member of the benzamide class of compounds. While direct pharmacological data for this specific molecule is limited, this document synthesizes available information on its chemical properties and explores the well-documented biological activities of the broader this compound scaffold to project its potential therapeutic action. Information is drawn from studies on structurally related analogs, particularly in the context of oncology.
Core Compound Identification
This compound, also known as o-Acetamidobenzamide, is an organic compound featuring a benzamide core substituted at the ortho position with an acetylamino group.[1] It has been identified as a metabolite and an antimicrobial and antifungal agent isolated from Streptomyces aurantiogriseus.[1]
Chemical Structure
The chemical structure of this compound is presented below:
Image Source: PubChem CID 118553[1]
Physicochemical Properties
A summary of the key quantitative data and identifiers for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 33809-77-7 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 178.19 g/mol | [1][2] |
| Melting Point | 182-184 °C | [2] |
| SMILES | CC(=O)NC1=CC=CC=C1C(=O)N | [1][2] |
| InChIKey | WFKPHYKFAOXUTI-UHFFFAOYSA-N | [1] |
Potential Mechanism of Action
While the specific mechanism for this compound is not fully characterized, research on structurally related 2-(2-phenoxyacetamido)benzamides provides a strong basis for its potential mode of action.[3][4] These analogs exhibit potent antiproliferative activity against various cancer cell lines.[5] The primary mechanism identified is the induction of cell cycle arrest at the G0/G1 phase, which subsequently leads to programmed cell death (apoptosis) through the activation of caspase signaling pathways.[3][5]
The proposed signaling pathway is visualized below.
Caption: Proposed mechanism of action for this compound analogs.
Experimental Protocols
The following sections detail relevant experimental methodologies. Note that a direct, published synthesis for this compound was not found; therefore, a standard protocol is adapted from general procedures for synthesizing related benzamides.[4]
Synthesis of this compound from 2-Aminobenzamide
This protocol describes the N-acetylation of 2-aminobenzamide using acetic anhydride.
Materials and Equipment:
-
2-Aminobenzamide
-
Acetic Anhydride
-
Pyridine (as solvent and catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-aminobenzamide (1.0 eq) in pyridine (approx. 8-10 mL per gram of aminobenzamide).
-
Cooling: Place the flask in an ice bath and stir the suspension until the temperature reaches 0-5 °C.
-
Reagent Addition: While maintaining the temperature, slowly add acetic anhydride (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and continue stirring for an additional 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol-water mixture) to yield the final product.
-
Drying: Dry the purified crystals under vacuum.
The workflow for this synthesis is outlined in the diagram below.
References
- 1. 2-(Acetylamino)benzamide | C9H10N2O2 | CID 118553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Acetamidobenzamide from Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-acetamidobenzamide, a valuable building block in medicinal chemistry and drug development, starting from isatoic anhydride. The synthesis is a robust two-step process, commencing with the formation of the intermediate 2-aminobenzamide, followed by its acetylation. This document details the experimental protocols, reaction mechanisms, and quantitative data to facilitate the successful execution of this synthetic route in a laboratory setting.
I. Synthetic Overview
The conversion of isatoic anhydride to this compound is efficiently achieved in two sequential synthetic steps:
-
Synthesis of 2-Aminobenzamide: Isatoic anhydride undergoes nucleophilic acyl substitution and subsequent decarboxylation upon reaction with an amine source, such as aqueous ammonia, to yield 2-aminobenzamide.
-
Acetylation of 2-Aminobenzamide: The amino group of 2-aminobenzamide is then acetylated using an acetylating agent, most commonly acetic anhydride, to afford the final product, this compound.
II. Experimental Protocols
Step 1: Synthesis of 2-Aminobenzamide from Isatoic Anhydride
This procedure outlines the synthesis of 2-aminobenzamide using aqueous ammonia as the amine source.
Materials:
-
Isatoic anhydride
-
Aqueous ammonia (25-30% solution)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend isatoic anhydride (1 equivalent) in deionized water.
-
With vigorous stirring, add aqueous ammonia solution (excess, typically 2-3 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Further cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials and byproducts.
-
Dry the purified 2-aminobenzamide in a vacuum oven.
Step 2: Synthesis of this compound from 2-Aminobenzamide
This protocol details the acetylation of 2-aminobenzamide using acetic anhydride.
Materials:
-
2-Aminobenzamide
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and base)
-
Ethyl acetate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1 equivalent) in a suitable solvent such as ethyl acetate.
-
Add acetic anhydride (1.1-1.5 equivalents) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction and neutralize the acetic acid byproduct.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the excess acetic anhydride by carefully adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.
III. Quantitative Data Summary
The following table summarizes typical quantitative data for the two-step synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and scale.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Isatoic anhydride, Aqueous ammonia | Water | Reflux (100) | 1-2 | 85-95 |
| 2 | 2-Aminobenzamide, Acetic anhydride | Ethyl acetate | Room Temperature | 2-4 | 90-98 |
IV. Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows for the synthesis of this compound.
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Reaction mechanism for the synthesis of 2-aminobenzamide from isatoic anhydride.
Caption: Reaction mechanism for the acetylation of 2-aminobenzamide.
This in-depth guide provides the necessary information for the successful synthesis of this compound from isatoic anhydride. The provided protocols are robust and can be adapted to various laboratory scales. The clear presentation of quantitative data and reaction mechanisms is intended to support researchers in their synthetic endeavors and drug development programs.
The 2-Acetamidobenzamide Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-acetamidobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the diverse pharmacological properties associated with this versatile core, with a particular focus on its anticancer, antifungal, antiprion, and histone deacetylase (HDAC) inhibitory effects. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and workflows to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
Anticancer Activity
Derivatives of the this compound scaffold have shown significant promise as anticancer agents. Notably, the 2-(2-phenoxyacetamido)benzamide subclass has been extensively investigated for its potent antiproliferative effects against a range of human cancer cell lines.[1][2][3]
Mechanism of Action
The primary anticancer mechanism of 2-(2-phenoxyacetamido)benzamide derivatives involves the induction of cell cycle arrest and apoptosis.[1][3][4] These compounds typically cause an accumulation of cells in the G0/G1 phase of the cell cycle, preventing entry into the DNA synthesis (S) phase and thereby inhibiting cell proliferation.[1][3] Following cell cycle arrest, these compounds trigger programmed cell death (apoptosis), a process mediated by the activation of caspases.[1][3]
Quantitative Antiproliferative Data
The antiproliferative activity of various this compound derivatives has been quantified using metrics such as IC50 (the half maximal inhibitory concentration) and GI50 (the concentration causing 50% growth inhibition). A summary of this data is presented below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Reference |
| 2-(2-phenoxyacetamido)benzamide Derivatives | |||||
| 17f | K562 | Chronic Myelogenous Leukemia | 0.89 | - | [4] |
| A549 | Non-Small Cell Lung Cancer | 1.23 | - | [4] | |
| HCT-116 | Colon Cancer | 0.95 | - | [4] | |
| 17g | K562 | Chronic Myelogenous Leukemia | 0.76 | - | [4] |
| A549 | Non-Small Cell Lung Cancer | 1.11 | - | [4] | |
| HCT-116 | Colon Cancer | 0.88 | - | [4] | |
| 17h | K562 | Chronic Myelogenous Leukemia | 0.92 | - | [4] |
| A549 | Non-Small Cell Lung Cancer | 1.34 | - | [4] | |
| HCT-116 | Colon Cancer | 1.02 | - | [4] | |
| 17j | NCI-ADR/RES | Ovarian Cancer | - | 0.101 | [1] |
| 17r | SR | Leukemia | - | 0.13 | [1] |
| 17u | HOP-92 | Non-Small Cell Lung Cancer | - | 0.22 | [1] |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide Derivatives | |||||
| 17t | K562 | Chronic Myelogenous Leukemia | 0.08 | - | [5] |
| A549 | Non-Small Cell Lung Cancer | 0.09 | - | [5] | |
| HCT-116 | Colon Cancer | 0.11 | - | [5] |
Histone Deacetylase (HDAC) Inhibition
Certain 2-aminobenzamide derivatives, a closely related class, have been identified as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[6][7][8] These compounds often feature a zinc-binding group that interacts with the active site of the HDAC enzyme.
Mechanism of Action
HDAC inhibitors work by increasing the acetylation of histone proteins, leading to a more relaxed chromatin structure. This, in turn, can alter gene expression, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. The ultimate cellular consequences include cell cycle arrest, differentiation, and apoptosis.
Quantitative HDAC Inhibition Data
| Compound | HDAC Isoform | IC50 (nM) | Reference |
| 2-substituted Benzamides | |||
| 13 | HDAC3 | 41 | [9] |
| 16 | HDAC3 | 30 | [9] |
| Pyrazole-based 2-aminobenzamides | |||
| 12b | HDAC1 | 930 | [8] |
| 15b | HDAC1 | 220 | [8] |
| 15i | HDAC1 | 680 | [8] |
Antifungal Activity
The this compound scaffold has also demonstrated potential as a source of novel antifungal agents.[10][11][12][13]
Quantitative Antifungal Data
The antifungal activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Fungal Strain | MIC (mg/mL) | Reference |
| 2-aminobenzoic acid derivatives | |||
| 1 | Candida albicans | - | [13] |
| 2 | Candida albicans | - | [13] |
| Arylsulfonamides | |||
| 3 | Candida albicans | 0.125 - 1 | [11] |
| Candida glabrata | 0.125 - 1 | [11] | |
| 2-aminobenzamide derivative 5 | Aspergillus fumigatus | - (more potent than Clotrimazole) | [12] |
Antiprion Activity
Derivatives of this compound have been investigated for their ability to inhibit the formation of pathological prion protein (PrPSc) aggregates, which are the causative agents of fatal neurodegenerative diseases.[14][15][16][17]
Quantitative Antiprion Data
The antiprion activity is often measured by the half-maximal effective concentration (EC50) for the inhibition of prion aggregation.
| Compound | Assay | EC50 (µM) | Reference |
| Acylthiosemicarbazides | |||
| 7x | Prion Aggregation Formation | 5 | [15] |
| RT-QuIC | 0.9 | [15] | |
| 7y | Prion Aggregation Formation | 5 | [15] |
| RT-QuIC | 2.8 | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of this compound derivatives are provided below.
Synthesis of 2-(2-phenoxyacetamido)benzamides
Procedure:
-
Preparation of Acid Chlorides: The appropriately substituted phenoxyacetic acid is refluxed with thionyl chloride in an anhydrous solvent (e.g., benzene). Excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.[4]
-
Condensation Reaction: The synthesized acid chloride is dissolved in a suitable solvent like anhydrous pyridine and added dropwise to a cooled solution of the appropriate 2-aminobenzamide derivative.[4]
-
Work-up and Purification: The reaction mixture is stirred at room temperature, followed by the addition of water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2-(2-phenoxyacetamido)benzamide.[4]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[1][18][19]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the test compound for a specified time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[20]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells, allowing for the quantification of cells in each phase of the cell cycle.
In Vitro HDAC Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of HDAC enzymes.[23][24][25][26]
Procedure:
-
Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, diluted HDAC enzyme, and various concentrations of the test compound. Include a no-inhibitor control.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add a developer solution (containing trypsin and a stop solution like Trichostatin A) to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission). The decrease in fluorescence in the presence of the test compound corresponds to its HDAC inhibitory activity.[24]
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents with a wide range of biological activities. The extensive research into its anticancer, HDAC inhibitory, antifungal, and antiprion properties underscores its significance in medicinal chemistry. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation and optimization of this compound derivatives, ultimately contributing to the discovery of novel and effective drugs for a variety of diseases. The continued exploration of this scaffold is likely to yield new lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. clyte.tech [clyte.tech]
- 2. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications [mdpi.com]
- 14. Synthesis of benzamide derivatives and their evaluation as antiprion agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-prion aggregation activity of acylthiosemicarbazide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-prion Drugs Targeting the Protein Folding Activity of the Ribosome Reduce PABPN1 Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small Molecules with Anti-Prion Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. benchchem.com [benchchem.com]
- 24. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. epigentek.com [epigentek.com]
- 26. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
An In-depth Technical Guide to 2-Acetamidobenzamide Derivatives and Analogs for Drug Discovery Professionals
December 26, 2025
Executive Summary
The 2-acetamidobenzamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad range of biological activities. Derivatives and analogs of this core structure have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties. A notable mechanism of action for many of these compounds is the inhibition of histone deacetylases (HDACs), which plays a crucial role in epigenetic regulation and is a validated target in oncology. This technical guide provides a comprehensive overview of this compound derivatives and their analogs for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Core Biological Activities and Mechanisms of Action
The this compound core is a key structural motif in a variety of biologically active molecules. The primary therapeutic areas where these derivatives have shown promise are oncology and infectious diseases.
Anticancer Activity
A significant body of research has focused on the antiproliferative effects of this compound analogs against a range of cancer cell lines. The primary mechanisms underpinning their anticancer activity include the induction of cell cycle arrest and apoptosis.
Numerous studies on 2-(2-phenoxyacetamido)benzamides have shown that these compounds can effectively halt the cell cycle at the G0/G1 checkpoint. This prevents cancer cells from entering the S phase, the stage of DNA replication, thereby inhibiting their proliferation. Following cell cycle arrest, these compounds often trigger programmed cell death, or apoptosis, which is frequently mediated by the activation of caspases, a family of proteases central to the apoptotic signaling cascade.
A key molecular target for many 2-aminobenzamide derivatives is the family of histone deacetylase (HDAC) enzymes. HDACs are crucial in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, these compounds can restore the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. Several benzamide derivatives, such as Entinostat (MS-275), have been investigated in clinical trials as HDAC inhibitors for various cancers.
Antimicrobial Activity
Certain 2-aminobenzamide derivatives have also been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. While the exact mechanisms are still under investigation, these compounds represent a potential new class of antimicrobial agents.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various this compound derivatives and related benzamide analogs from multiple studies. This data provides a comparative overview of their potency against different cancer cell lines and their inhibitory activity against HDAC enzymes.
Table 1: Antiproliferative Activity of this compound Derivatives and Analogs
| Compound/Analog Class | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| 2-(2-Phenoxyacetamido)benzamides | ||||
| Compound 17f | K562 (Leukemia) | Growth Inhibition | 0.89 | [1] |
| A549 (Non-Small Cell Lung) | Growth Inhibition | 1.23 | [1] | |
| HCT-116 (Colon) | Growth Inhibition | 0.95 | [1] | |
| Compound 17g | K562 (Leukemia) | Growth Inhibition | 0.76 | [1] |
| A549 (Non-Small Cell Lung) | Growth Inhibition | 1.11 | [1] | |
| HCT-116 (Colon) | Growth Inhibition | 0.88 | [1] | |
| Compound 17h | K562 (Leukemia) | Growth Inhibition | 0.92 | [1] |
| A549 (Non-Small Cell Lung) | Growth Inhibition | 1.34 | [1] | |
| HCT-116 (Colon) | Growth Inhibition | 1.02 | [1] | |
| N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides | ||||
| Compound 9 | MCF7 (Breast) | MTT Assay | 3.84 ± 0.62 | |
| Flavonoid-based amide derivatives | ||||
| Compound 7t | MDA-MB-231 (Breast) | CCK8 Assay | 1.76 ± 0.91 | |
| N-(thiazol-2-yl)acetamide Derivatives | ||||
| Compound 8a | HeLa (Cervical) | MTT Assay | 1.3 ± 0.14 | |
| U87 (Glioblastoma) | MTT Assay | 2.1 ± 0.23 | ||
| N-Substituted Benzamide Derivatives (MS-275 Analogs) | ||||
| Compound 13h | MCF-7 (Breast) | MTT Assay | >40 | |
| MDA-MB-231 (Breast) | MTT Assay | 28.3 | ||
| K562 (Leukemia) | MTT Assay | 1.1 | ||
| A549 (Lung) | MTT Assay | 3.2 | ||
| Compound 13k | MCF-7 (Breast) | MTT Assay | 11.2 | |
| MDA-MB-231 (Breast) | MTT Assay | 12.5 | ||
| K562 (Leukemia) | MTT Assay | 0.9 | ||
| A549 (Lung) | MTT Assay | 2.1 |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data is synthesized from publicly available research.
Table 2: HDAC Inhibitory Activity of Benzamide Derivatives
| Compound | HDAC Isoform | IC50 (µM) | Reference |
| Entinostat (MS-275) | HDAC1 | 0.3 | |
| HDAC3 | 8 | ||
| Compound 7j | HDAC1 | 0.65 | |
| HDAC2 | 0.78 | ||
| HDAC3 | 1.70 | ||
| Compound 1 (C1) | HDAC1 | 0.01 - 0.05 | |
| HDAC2 | 0.01 - 0.05 | ||
| HDAC3 | >10 | ||
| Compound 2 (C2) | HDAC1 | 0.01 - 0.05 | |
| HDAC2 | 0.01 - 0.05 | ||
| HDAC3 | >10 |
IC50: Half-maximal inhibitory concentration. Data is synthesized from publicly available research.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments frequently cited in the research of this compound derivatives and their analogs.
Synthesis of 2-(2-Phenoxyacetamido)benzamides
This protocol outlines a general two-step synthesis for 2-(2-phenoxyacetamido)benzamide derivatives.
Step 1: Preparation of Phenoxyacetyl Chlorides
-
Reflux the appropriately substituted phenoxyacetic acid with an excess of thionyl chloride in an anhydrous solvent such as benzene for 2-4 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride. This is typically used in the next step without further purification.
Step 2: Condensation with 2-Aminobenzamides
-
Dissolve the synthesized acid chloride in a suitable anhydrous solvent, such as pyridine.
-
Add this solution dropwise to a cooled (0-5 °C) solution of the appropriate 2-aminobenzamide derivative in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2-(2-phenoxyacetamido)benzamide.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time period. Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V Staining
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Treatment and Harvesting: Treat cells with the test compound. Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.
-
Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells and incubate at 37°C for 30 minutes.
-
Development: Add a developer solution containing a stop solution (e.g., Trichostatin A) and a developing enzyme (e.g., trypsin) to stop the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent molecule. Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Caption: General anticancer mechanism of this compound derivatives.
Caption: Mechanism of action of 2-aminobenzamide derivatives as HDAC inhibitors.
Caption: Inhibition of the PI3K/Akt signaling pathway by flavonoid-based amide derivatives.
Caption: General experimental workflow for the development of this compound derivatives.
Future Directions and Conclusion
Derivatives of this compound continue to be a fertile ground for the discovery of novel therapeutic agents. The potent and varied biological activities, particularly in the realm of oncology, underscore the importance of this chemical scaffold. Future research should focus on:
-
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: To guide the rational design of more potent and selective analogs.
-
Pharmacokinetic Profiling: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their translation into clinical candidates.
-
Exploration of Novel Targets: While HDACs are a key target, investigating other potential molecular targets could broaden the therapeutic applications of this class of compounds.
-
Combination Therapies: Evaluating the synergistic effects of this compound derivatives with existing anticancer drugs could lead to more effective treatment regimens.
References
An In-Depth Technical Guide on the Antifungal Properties of Benzamide and 2-Aminobenzamide Derivatives
Disclaimer: Direct research on the antifungal properties of 2-Acetamidobenzamide is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the antifungal activities of the broader classes of benzamide and 2-aminobenzamide derivatives, offering insights into their potential as antifungal agents for researchers, scientists, and drug development professionals.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Benzamides and their derivatives represent a class of organic compounds that have garnered interest for their diverse biological activities. While specific data on this compound is sparse, studies on related 2-aminobenzamide and other benzamide derivatives have shown promising, albeit variable, antifungal potential against a range of pathogenic fungi.[1][2] This technical guide synthesizes the available research on the antifungal properties of these related compounds, detailing their synthesis, in vitro activity, and potential mechanisms of action.
Synthesis of 2-Aminobenzamide Derivatives
A common and efficient method for synthesizing 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with an appropriate N-nucleophile (an amine).[1][3] This reaction can be carried out using conventional heating in a solvent like dimethylformamide (DMF) or through microwave-assisted synthesis, which can be more time-efficient and environmentally friendly.[1]
The general workflow for the synthesis of 2-aminobenzamide derivatives is depicted in the diagram below.
Caption: Generalized synthesis of 2-aminobenzamide derivatives.
In Vitro Antifungal Activity
The antifungal activity of benzamide derivatives has been evaluated against various fungal strains, primarily through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of zones of inhibition in agar diffusion assays.
The following tables summarize the reported antifungal activities of various 2-aminobenzamide and other benzamide derivatives.
Table 1: Antifungal Activity of 2-Aminobenzamide Derivatives against Various Fungal Strains [1][3]
| Compound | Fungal Strain | Inhibition Zone (mm) at 25 µg/mL | Standard Drug (Clotrimazole) Inhibition Zone (mm) |
| 2-Amino-N-(4-chlorophenyl)benzamide | Aspergillus fumigatus | 18 | 21 |
| Saccharomyces cerevisiae | 16 | 20 | |
| Candida albicans | 15 | 19 | |
| 2-Amino-N-(p-tolyl)benzamide | Aspergillus fumigatus | 15 | 21 |
| Saccharomyces cerevisiae | 14 | 20 | |
| Candida albicans | 13 | 19 | |
| Compound 5 (a 2-aminobenzamide derivative) | Aspergillus fumigatus | 23 | 21 |
| Saccharomyces cerevisiae | 19 | 20 | |
| Candida albicans | 18 | 19 |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives [4]
| Compound | Fungal Strain | MIC (µg/mL) |
| Bisbenzimidazole Derivative 1 | Candida albicans | 1.95 |
| Candida glabrata | 0.975 | |
| Aspergillus fumigatus | 3.9 | |
| Bisbenzimidazole Derivative 2 | Candida albicans | 3.9 |
| Candida glabrata | 1.95 | |
| Aspergillus fumigatus | 7.8 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antifungal properties of benzamide derivatives.
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a fungus. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]
-
Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., potato dextrose agar) for 7 days. The spores are then harvested and suspended in sterile saline. The suspension is adjusted spectrophotometrically to a concentration of approximately 1 x 10^4 CFU/mL.[6][7]
-
Drug Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in RPMI 1640 medium in a 96-well microtiter plate.[8]
-
Inoculation: Each well is inoculated with the fungal spore suspension. A growth control well (containing no compound) and a sterility control well (containing no inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 48 to 72 hours.[6][8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[8]
This method provides a qualitative or semi-quantitative assessment of antifungal activity.[9][10]
-
Plate Preparation: A sterile molten agar medium (e.g., Mueller-Hinton agar supplemented with glucose) is seeded with the fungal inoculum and poured into Petri dishes.[9]
-
Well Creation: Once the agar has solidified, wells of a specific diameter (e.g., 6 mm) are aseptically cut into the agar.[9]
-
Compound Application: A fixed volume of the test compound solution (at a known concentration) is added to each well. A positive control (a known antifungal agent) and a negative control (the solvent) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where fungal growth is inhibited, is measured in millimeters.[10]
The general workflow for antifungal screening is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. wjbphs.com [wjbphs.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njccwei.com [njccwei.com]
- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Multicenter evaluation of proposed standardized procedure for antifungal susceptibility testing of filamentous fungi | Semantic Scholar [semanticscholar.org]
- 8. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. botanyjournals.com [botanyjournals.com]
- 10. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
Unveiling the Antiproliferative Potential of the 2-Acetamidobenzamide Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-acetamidobenzamide core structure has emerged as a significant scaffold in medicinal chemistry, serving as a foundation for the development of novel antiproliferative agents. While direct evidence of anticancer activity for the parent this compound molecule is not extensively documented in peer-reviewed literature, a substantial body of research highlights the potent cytotoxic and apoptotic effects of its derivatives against a range of human cancer cell lines. This technical guide synthesizes the current understanding of the antiproliferative activities associated with this compound derivatives, with a primary focus on the well-studied 2-(2-phenoxyacetamido)benzamides. The primary mechanism of action for the most active compounds in this class involves the induction of cell cycle arrest at the G0/G1 phase and the subsequent activation of the intrinsic apoptotic pathway, mediated by caspases. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the key signaling pathways implicated in the anticancer effects of these promising compounds.
Introduction: The this compound Scaffold
The benzamide moiety is a prevalent feature in a multitude of pharmacologically active compounds. The this compound structure, in particular, offers a versatile backbone for chemical modification, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties. Although early reviews of the literature indicated a lack of reported anticancer activity for the core this compound class, recent research has successfully leveraged this scaffold to produce derivatives with significant antiproliferative effects.[1] These findings underscore the latent potential of this chemical class in the development of new oncologic therapeutics.
Antiproliferative Activity of this compound Derivatives
The most extensively studied derivatives are the 2-(2-phenoxyacetamido)benzamides. These compounds have demonstrated potent growth-inhibitory effects against a panel of human cancer cell lines, with some derivatives exhibiting activity at sub-micromolar concentrations.[1]
In Vitro Efficacy Against Human Cancer Cell Lines
A notable study synthesized a series of 2-(2-phenoxyacetamido)benzamide derivatives and evaluated their antiproliferative activity against the K562 human chronic myelogenous leukemia cell line and the National Cancer Institute's 60-human tumor cell line panel (NCI-60).[1] The results highlighted several compounds with significant cytotoxic and growth-inhibitory potential.
Table 1: In Vitro Antiproliferative Activity of Selected 2-(2-Phenoxyacetamido)benzamide Derivatives against K562 Cells [1]
| Compound | % Growth Inhibition at 10 µM | IC₅₀ (µM) |
| 17f | 98 | 0.45 |
| 17j | 100 | 0.16 |
| 17l | 99 | 0.28 |
| 17r | 99 | 0.33 |
| 17u | 99 | 0.22 |
| Colchicine (Reference) | 100 | 0.014 |
Table 2: NCI-60 Five-Dose Screening Data for Selected 2-(2-Phenoxyacetamido)benzamide Derivatives (GI₅₀ in µM) [1]
| Cell Line | 17f | 17j | 17r | 17u |
| Leukemia | ||||
| K-562 | 0.45 | 0.101 | 0.141 | 0.165 |
| RPMI-8226 | 0.428 | 0.121 | 0.153 | 0.178 |
| Non-Small Cell Lung Cancer | ||||
| NCI-H460 | 1.13 | 0.252 | 0.355 | 0.428 |
| Colon Cancer | ||||
| HCT-116 | 1.35 | 0.283 | 0.388 | 0.467 |
| CNS Cancer | ||||
| SF-295 | 1.27 | 0.271 | 0.375 | 0.453 |
| Melanoma | ||||
| SK-MEL-5 | 1.48 | 0.301 | 0.412 | 0.491 |
| Ovarian Cancer | ||||
| OVCAR-3 | 1.55 | 0.324 | 0.435 | 0.512 |
| Renal Cancer | ||||
| A498 | 1.62 | 0.345 | 0.456 | 0.534 |
| Prostate Cancer | ||||
| PC-3 | 1.41 | 0.295 | 0.401 | 0.482 |
| Breast Cancer | ||||
| MCF7 | 1.75 | 0.368 | 0.489 | 0.567 |
Mechanism of Action
The antiproliferative effects of the lead 2-(2-phenoxyacetamido)benzamide derivatives are primarily attributed to their ability to induce cell cycle arrest and apoptosis.[1][2][3]
Cell Cycle Arrest
Flow cytometry analysis of K562 cells treated with active 2-(2-phenoxyacetamido)benzamide derivatives revealed a significant accumulation of cells in the G0/G1 phase of the cell cycle.[1][2][3] This arrest prevents the cancer cells from entering the S phase, thereby inhibiting DNA replication and proliferation.
Induction of Apoptosis
The G0/G1 arrest is followed by the induction of apoptosis, or programmed cell death.[1][2][3] This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Caspase Activation
The apoptotic pathway induced by these compounds is mediated by the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis.[1][2][3] Specifically, the activation of pro-caspase 3 into its active form, caspase-3, is a key event in this process.
Experimental Protocols
Synthesis of 2-(2-Phenoxyacetamido)benzamides
The synthesis of the 2-(2-phenoxyacetamido)benzamide derivatives is typically achieved through a multi-step process.[1]
Synthetic scheme for 2-(2-phenoxyacetamido)benzamides.
Methodology: The appropriate 5-R-4-R₁-2-aminobenzamide is reacted with the corresponding acid chloride in pyridine. The mixture is stirred, and the resulting product is isolated and purified.[1]
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow of the MTT assay for antiproliferative activity.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compounds.
-
After a 48-hour incubation period, MTT solution is added to each well.
-
The plates are incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader.
-
The percentage of growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined.
Cell Cycle Analysis by Flow Cytometry
The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.
Methodology:
-
Cancer cells are treated with the test compound for a specified duration (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A and stained with propidium iodide.
-
The DNA content of the stained cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
The induction of apoptosis is quantified using an Annexin V-FITC and propidium iodide (PI) double staining assay followed by flow cytometry.
Methodology:
-
Cells are treated with the test compound for a specified time.
-
The cells are harvested and washed with cold PBS.
-
The cells are then resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways
The proposed signaling pathway for the antiproliferative activity of 2-(2-phenoxyacetamido)benzamide derivatives involves the induction of cell cycle arrest, leading to caspase-mediated apoptosis.
Proposed signaling pathway for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent antiproliferative agents. The derivatives, particularly the 2-(2-phenoxyacetamido)benzamides, have demonstrated significant in vitro activity against a broad range of cancer cell lines. The mechanism of action, involving G0/G1 cell cycle arrest and caspase-dependent apoptosis, provides a solid foundation for further investigation.
Future research should focus on:
-
Lead Optimization: Further structural modifications to enhance potency and selectivity.
-
In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models to assess their efficacy and pharmacokinetic properties.
-
Target Identification: Elucidation of the precise molecular targets responsible for the observed biological effects.
The continued exploration of the this compound chemical space holds significant promise for the discovery of novel and effective anticancer therapeutics.
References
- 1. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acetamidobenzamide as a Natural Product: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Acetamidobenzamide, also known as NP-101A, is a recognized natural product with established antifungal properties.[1] This technical guide provides a comprehensive overview of this compound, focusing on its identity as a natural product, its biological activities, and the methodologies relevant to its study. While specific experimental data from the primary literature regarding its isolation and characterization from natural sources is limited in publicly accessible documents, this guide furnishes generalized protocols and a plausible biosynthetic pathway based on established principles of natural product research from Streptomyces.
Introduction
This compound is a member of the benzamide class of organic compounds. It has been identified as a metabolite produced by actinomycete bacteria, specifically Streptomyces aurantiogriseus and Streptomyces xiamenensis.[1] The compound is noted for its role as an antibiotic with antifungal activity. While the broader class of 2-acetamidobenzamides has been synthetically explored for various therapeutic applications, including anticancer activities, this guide will focus on the naturally occurring this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its detection, isolation, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | PubChem |
| Molecular Weight | 178.19 g/mol | PubChem |
| IUPAC Name | 2-(acetylamino)benzamide | PubChem |
| Synonyms | NP-101A, o-Acetamidobenzamide | PubChem |
| CAS Number | 33809-77-7 | PubChem |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Solubility | Not available |
Natural Occurrence
This compound has been identified as a secondary metabolite produced by the following microorganisms:
-
Streptomyces aurantiogriseus [1]
-
Streptomyces xiamenensis
The genus Streptomyces is a rich source of diverse bioactive compounds, including a majority of clinically relevant antibiotics.
Biological Activity
The primary reported biological activity of this compound is its antifungal action.[1] While the specific spectrum of activity from the original isolation study is not detailed in the available literature, related benzamide and acetanilide compounds are known to exhibit antimicrobial properties. Further research into the specific antifungal mechanism and spectrum of this compound is warranted.
Proposed Biosynthetic Pathway
The biosynthetic pathway for this compound has not been explicitly elucidated in the available literature. However, a plausible pathway can be proposed based on known metabolic pathways in Streptomyces. The biosynthesis is likely to originate from the shikimate pathway, which produces chorismic acid, a key precursor for aromatic amino acids. Anthranilate, derived from chorismate, is a likely direct precursor.
The proposed pathway involves the following key steps:
-
Chorismate Conversion: Chorismate is converted to anthranilate.
-
Amidation: The carboxyl group of anthranilate is amidated to form 2-aminobenzamide.
-
Acetylation: The amino group at the 2-position is acetylated, likely using acetyl-CoA as the acetyl donor, to yield this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound from its natural source are not available in the accessible literature. The following sections provide generalized workflows based on standard methods for natural product discovery from Streptomyces.
General Workflow for Isolation and Characterization
The overall process for obtaining pure this compound from a microbial culture involves fermentation, extraction, and purification, followed by structure elucidation.
References
Theoretical Insights into the Polymorphic Landscape of 2-Acetamidobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical studies on the polymorphs of 2-Acetamidobenzamide, a compound of interest in pharmaceutical development due to its potential for multiple crystalline forms. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physicochemical properties of a drug substance, including its solubility, stability, and bioavailability. Understanding and controlling polymorphism is therefore a critical aspect of drug development.
This document summarizes key quantitative data from computational and experimental studies, details relevant experimental protocols for polymorph characterization, and visualizes the theoretical workflow and conformational relationships of the this compound polymorphs.
Data Presentation
The theoretical and experimental investigation of this compound has revealed the existence of at least two polymorphic forms, designated as α and β. The primary distinction between these forms lies in their molecular conformation, specifically the presence or absence of an intramolecular hydrogen bond.
Crystallographic Data
The crystal structures of both the α and β polymorphs have been determined by single-crystal X-ray diffraction. The crystallographic data provides fundamental information about the packing of molecules in the solid state.
| Parameter | Polymorph α (ACBNZA) | Polymorph β (ACBNZA01) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.987 | 7.823 |
| b (Å) | 13.984 | 10.383 |
| c (Å) | 7.391 | 11.021 |
| β (˚) | 107.2 | 101.99 |
| V (ų) | 887.9 | 876.9 |
| Z | 4 | 4 |
| Key Feature | Intramolecular N-H···O hydrogen bond | No intramolecular hydrogen bond |
Data sourced from the Cambridge Structural Database (CSD), referencing the original publications by Iwasaki, F. (1976) for the α-form and Etter, M. C., et al. (1990) for the β-form.
Conformational Energy Analysis
Theoretical calculations have been instrumental in understanding the relative stability of the α and β conformers in the gas phase. These studies typically involve molecular mechanics, semi-empirical methods, and ab initio quantum chemistry calculations. The energy difference between the two conformers is a key factor in determining which polymorph is likely to be more stable.
| Computational Method | Conformational Energy Difference (α vs. β) (kcal/mol) | Reference |
| Tripos Force Field | 9.8 | [1] |
| AM1 | 8.7 | [1] |
| PM3 | 7.9 | [1] |
| ab initio (HF/6-31G )** | 9.8 | [1] |
Note: A positive energy difference indicates that the α-conformer is more stable in the gas phase.
Predicted Enthalpy Differences
More advanced theoretical models, such as those employing density functional theory (DFT) with dispersion corrections, have been used to predict the relative enthalpy of the two polymorphs at different temperatures, providing insight into their thermodynamic stability.
| Method | ΔH (β - α) at 0 K (kJ/mol) | ΔH (β - α) at Room Temp. (kJ/mol) |
| PBE-D3 | -5.2 | -4.8 |
| MP2D | 6.3 | 6.7 |
| Experimental | 4.0 - 5.0 | 4.0 - 5.0 |
Data adapted from Greenwell et al. (2020). Note the discrepancy between standard DFT predictions and experimental values, highlighting the challenges in accurately modeling these systems.
Experimental Protocols
The characterization of this compound polymorphs relies on a combination of analytical techniques to probe their solid-state properties.
Polymorph Preparation
Preparation of α-2-Acetamidobenzamide: The α-form is generally the more readily obtainable polymorph.[2]
-
Dissolve this compound in a suitable solvent (e.g., ethanol, acetone) at an elevated temperature to achieve saturation.
-
Allow the solution to cool rapidly to room temperature.
-
Alternatively, induce crystallization by rapid evaporation of the solvent.
-
Collect the resulting needle-like crystals by filtration and dry under vacuum.
Preparation of β-2-Acetamidobenzamide: The β-form is typically obtained through slow crystallization from polar solvents.[1]
-
Prepare a saturated solution of this compound in a polar solvent (e.g., water, ethanol) at an elevated temperature.
-
Allow the solution to cool slowly and undisturbed over an extended period (days to weeks).
-
Carefully collect the resulting prismatic crystals by filtration and dry under ambient conditions.
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying crystalline phases.
-
A small amount of the powdered sample is gently packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for each polymorph.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion.
-
A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature. Endothermic and exothermic events, such as melting or solid-solid transitions, are observed as peaks in the DSC thermogram.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
-
A small amount of the sample is placed in a tared pan, which is attached to a microbalance.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
TGA is used to determine the thermal stability of the polymorphs and to detect the presence of solvates.
Infrared (IR) Spectroscopy
IR spectroscopy can differentiate polymorphs based on differences in their vibrational spectra, which are sensitive to molecular conformation and intermolecular interactions.
-
A small amount of the sample is placed on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.
-
An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
The presence or absence of an intramolecular hydrogen bond in the α and β forms, respectively, leads to distinct differences in the N-H and C=O stretching regions of their IR spectra.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key theoretical concepts and workflows in the study of this compound polymorphs.
Caption: A workflow for the investigation of this compound polymorphs.
Caption: Conformational differences between α and β polymorphs of this compound.
References
Methodological & Application
Synthesis of 2-Acetamidobenzamide Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-acetamidobenzamide derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. Two primary synthetic strategies are presented: a two-step approach involving the formation of a 2-aminobenzamide intermediate from isatoic anhydride followed by N-acetylation, and a more direct acylation of anthranilamide. Both conventional heating and microwave-assisted methods are described, offering flexibility in terms of reaction time and equipment availability. This guide includes comprehensive experimental procedures, a comparative data summary, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound and its derivatives are recognized as important scaffolds in the development of novel therapeutic agents, exhibiting a range of biological activities. The synthesis of these compounds is a critical step in the exploration of their potential as drug candidates. The protocols outlined herein provide reliable and reproducible methods for obtaining these target molecules. The primary route involves the reaction of isatoic anhydride with a variety of amines to yield 2-aminobenzamide intermediates. This is followed by a straightforward N-acetylation step to afford the final this compound derivatives. An alternative approach, the direct acylation of 2-aminobenzamide (anthranilamide), is also presented.
Data Presentation
The following table summarizes quantitative data for the synthesis of 2-aminobenzamide derivatives, comparing conventional and microwave-assisted methods. This allows for an informed decision on the most suitable method based on desired yield and reaction time.
| Entry | Amine | Method | Solvent | Temperature (°C) / Power (W) | Time | Yield (%) | Reference |
| 1 | Aniline | Conventional | DMF | Reflux | 6 h | 85 | [1] |
| 2 | Aniline | Microwave | DMF | 280 W | 4 min | 65 | [1] |
| 3 | p-Toluidine | Conventional | DMF | Reflux | 6 h | 97 | [1] |
| 4 | p-Toluidine | Microwave | DMF | 280 W | 5 min | 72 | [1] |
| 5 | Benzylamine | Conventional | DMF | Reflux | 6 h | 92 | [1] |
| 6 | Benzylamine | Microwave | DMF | 420 W | 8 min | 78 | [1] |
| 7 | 4-Chloroaniline | Conventional | DMF | Reflux | 6 h | 80 | [1] |
| 8 | 4-Chloroaniline | Microwave | DMF | 140 W | 5 min | 70 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride
This protocol describes the synthesis of 2-aminobenzamide intermediates, which are precursors to the target this compound derivatives. Both conventional and microwave-assisted methods are provided.
Method A: Conventional Synthesis [1]
-
Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1.0 eq.) in dimethylformamide (DMF, 5-10 mL).
-
Addition of Amine: To the solution, add the desired primary amine (1.0 eq.) dissolved in DMF (5-10 mL).
-
Reaction: Reflux the reaction mixture for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: The precipitated solid product is collected by filtration, washed with a small amount of cold ethanol, and dried to afford the 2-aminobenzamide derivative. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or benzene).[1]
Method B: Microwave-Assisted Synthesis [1]
-
Reaction Setup: In a microwave reaction vessel, combine isatoic anhydride (1.0 eq.) and the desired primary amine (1.0 eq.) with a few drops of DMF.
-
Microwave Irradiation: Expose the mixture to microwave irradiation (140–420 W) for 4–10 minutes.
-
Work-up: After irradiation, cool the reaction mixture to room temperature and add ice-cold water (5 mL) to precipitate the product.
-
Isolation: Collect the solid precipitate by filtration, wash with water, and dry. Recrystallization can be performed for further purification if necessary.
Protocol 2: N-Acetylation of 2-Aminobenzamide Derivatives
This protocol details the acetylation of the 2-amino group of the previously synthesized benzamide derivatives to yield the final this compound products.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2-aminobenzamide derivative (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane.
-
Addition of Acetylating Agent: Cool the solution in an ice bath and add acetic anhydride (1.5-2.0 eq.) dropwise while stirring.[2]
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of methanol to consume excess acetic anhydride.[2]
-
Work-up: Remove the solvent under reduced pressure. If pyridine was used, co-evaporate with toluene to remove residual pyridine.[2] Dilute the residue with an organic solvent like ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound derivative. The product can be further purified by silica gel column chromatography or recrystallization.
Visualization of Experimental Workflows
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Workflow for the synthesis of 2-aminobenzamide derivatives.
Caption: General workflow for the N-acetylation of 2-aminobenzamide derivatives.
Conclusion
The protocols provided in this application note offer robust and versatile methods for the synthesis of this compound derivatives. The choice between conventional and microwave-assisted synthesis for the initial formation of the 2-aminobenzamide intermediate can be made based on the desired balance between reaction time and yield. The subsequent N-acetylation is a high-yielding and straightforward transformation. These detailed procedures and comparative data are intended to support researchers in the efficient and successful synthesis of this important class of compounds for further investigation in drug discovery and development programs.
References
Application Notes and Protocols: 2-Acetamidobenzamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidobenzamide, also known as N-acetylanthranilamide, is a versatile building block in organic synthesis, primarily utilized in the construction of various heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic amide and an acetamido group, allows for a range of chemical transformations. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound and its derivatives in the synthesis of valuable organic compounds, with a particular focus on quinazolinones and other biologically active molecules.
Applications in Heterocyclic Synthesis
This compound serves as a key precursor for the synthesis of quinazolin-4(3H)-ones, a class of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1] The core synthetic strategy involves the cyclization of this compound or its derivatives with various electrophiles.
Synthesis of Quinazolin-4(3H)-ones
A primary application of this compound and its analogs is in the synthesis of quinazolin-4(3H)-ones. The general approach involves the condensation of a 2-aminobenzamide derivative with a carboxylic acid or its equivalent, followed by cyclization. While many syntheses start with 2-aminobenzamide, the use of this compound derivatives provides a direct route to N-substituted quinazolinones.
A notable application involves the reaction of 2-aminobenzamide derivatives with phenoxyacetyl chlorides to yield 2-(phenoxyacetamido)benzamides.[2] These compounds are valuable intermediates and have shown significant antiproliferative activity.[2]
General Reaction Scheme:
Caption: General reaction pathway for heterocycle synthesis.
Quantitative Data
The following table summarizes the yields of various 2-(2-phenoxyacetamido)benzamide derivatives synthesized from the corresponding 2-aminobenzamide precursors and phenoxyacetyl chlorides.[2]
| Compound | R | R1 | Yield (%) |
| 17a | H | H | 85 |
| 17b | Cl | H | 78 |
| 17c | I | H | 82 |
| 17d | CH3 | H | 75 |
| 17e | OCH3 | H | 80 |
| 17f | OCH3 | OCH3 | 77 |
Experimental Protocols
General Procedure for the Synthesis of 2-(2-Phenoxyacetamido)benzamides[2]
This protocol details the synthesis of 2-(2-phenoxyacetamido)benzamides from substituted 2-aminobenzamides and phenoxyacetyl chlorides.
Materials:
-
Substituted 2-aminobenzamide (1.0 eq)
-
Appropriate phenoxyacetyl chloride (1.1 eq)
-
Anhydrous pyridine
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
A solution of the appropriate phenoxyacetyl chloride (1.1 mmol) in anhydrous pyridine (5 mL) is prepared.
-
The solution is cooled in an ice bath with continuous stirring.
-
To the cooled solution, the corresponding substituted 2-aminobenzamide (1.0 mmol) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured into ice-water (50 mL).
-
The resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold water and then purified by crystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(2-phenoxyacetamido)benzamide derivative.
Reaction Mechanisms and Pathways
The cyclization of this compound derivatives to form quinazolinones typically proceeds through an intramolecular nucleophilic attack of the amide nitrogen onto an activated carbonyl group, followed by dehydration.
Proposed Mechanism for Quinazolinone Formation
The following diagram illustrates a plausible mechanistic pathway for the formation of a quinazolinone from a this compound derivative and an acid chloride.
Caption: Proposed mechanism for quinazolinone synthesis.
Experimental Workflow
The development of novel compounds using this compound as a starting material typically follows a structured workflow from synthesis to biological evaluation.
Caption: Drug discovery workflow.
Conclusion
This compound and its derivatives are valuable and versatile synthons for the construction of a variety of heterocyclic compounds, most notably quinazolinones. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting products, make them attractive starting materials for medicinal chemistry and drug discovery programs. The provided application notes and protocols serve as a comprehensive guide for researchers and scientists in harnessing the synthetic potential of this compound.
References
Application Notes and Protocols: 2-Acetamidobenzamide as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-acetamidobenzamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of biologically active compounds. Its synthetic tractability and the ability to readily introduce a variety of substituents make it an attractive starting point for the design of novel therapeutic agents. This document provides an overview of the applications of the this compound scaffold, with a primary focus on its utility in the development of anticancer agents. Detailed experimental protocols for the synthesis and biological evaluation of key derivatives are also presented.
Anticancer Activity of this compound Derivatives
A notable class of compounds derived from the this compound scaffold are the 2-(2-phenoxyacetamido)benzamides. These derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2][3] The primary mechanism of action for these compounds involves the induction of cell cycle arrest at the G0/G1 phase, which subsequently leads to programmed cell death (apoptosis) through the activation of caspases.[3]
The following tables summarize the in vitro antiproliferative activity of selected 2-(2-phenoxyacetamido)benzamide derivatives against various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity against K562 (Human Chronic Myelogenous Leukemia) Cell Line [2]
| Compound ID | % Growth Inhibition at 10 µM | IC₅₀ (µM) |
| 17f | 85 | 0.89 |
| 17j | 98 | 0.16 |
| 17r | 92 | 0.45 |
| 17u | 95 | 0.28 |
| Colchicine | 99 | 0.01 |
Table 2: Growth Inhibitory (GI₅₀) Activity of Selected Compounds Against Various Cancer Cell Lines [2]
| Compound ID | K562 (Leukemia) GI₅₀ (µM) | A549 (Non-Small Cell Lung) GI₅₀ (µM) | HCT-116 (Colon) GI₅₀ (µM) |
| 17j | 0.12 | 0.25 | 0.18 |
| 17r | 0.35 | 0.58 | 0.41 |
| 17u | 0.21 | 0.33 | 0.29 |
Experimental Protocols
Synthesis of 2-(2-Phenoxyacetamido)benzamides[2]
This protocol describes a general two-step synthesis of 2-(2-phenoxyacetamido)benzamide derivatives.
Step 1: Preparation of Phenoxyacetyl Chlorides
-
To a solution of the desired phenoxyacetic acid (1 equivalent) in anhydrous benzene, add thionyl chloride (2 equivalents).
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude phenoxyacetyl chloride.
-
Use the crude acid chloride directly in the next step without further purification.
Step 2: Condensation with 2-Aminobenzamides
-
Dissolve the appropriate 2-aminobenzamide derivative (1 equivalent) in anhydrous pyridine in a flask placed in an ice bath.
-
Slowly add a solution of the crude phenoxyacetyl chloride (1 equivalent) in anhydrous pyridine to the cooled solution of the aminobenzamide with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-(2-phenoxyacetamido)benzamide.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.
Caption: General synthesis workflow for 2-(2-phenoxyacetamido)benzamides.
In Vitro Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., K562) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of inhibition against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Detection Assays
a) Hoechst 33342 Staining for Nuclear Morphology [2]
-
Cell Treatment: Plate cells on coverslips in a 6-well plate and treat with the test compound for 48 hours.
-
Staining: Add Hoechst 33342 solution to a final concentration of 2.5 µg/mL and incubate for 10 minutes at 37°C.
-
Imaging: Wash the cells with PBS and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
b) Annexin V/Propidium Iodide (PI) Staining [2]
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Caspase Activation Assay[3]
This assay measures the activity of key executioner caspases (e.g., caspase-3/7).
-
Cell Lysis: Treat cells with the test compound. After treatment, lyse the cells using a suitable lysis buffer.
-
Assay Reaction: Add the cell lysate to a 96-well plate. Add a proluminescent caspase substrate (e.g., containing the DEVD sequence for caspase-3/7).
-
Signal Measurement: Incubate at room temperature to allow for caspase cleavage of the substrate, which releases a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Compare the luminescent signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.
Caption: Proposed signaling pathway for anticancer this compound derivatives.
Other Potential Therapeutic Applications
While the anticancer properties of this compound derivatives are well-documented, the scaffold also shows promise in other therapeutic areas.
-
Antifungal Activity: Certain this compound derivatives have been reported to possess antifungal properties.[4]
-
Antiprion Activity: Benzamide derivatives have been investigated as potential agents for the treatment of prion diseases.[5]
-
Anti-inflammatory Activity: The benzamide scaffold is present in molecules with demonstrated anti-inflammatory effects.[6]
-
Antidiabetic Activity: Some acetamide derivatives have been explored for their potential as antidiabetic agents.[7]
Further research is warranted to fully explore the potential of the this compound scaffold in these and other therapeutic applications. The synthetic accessibility and the rich structure-activity relationship data make this a highly valuable scaffold for future drug discovery efforts.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of benzamide derivatives and their evaluation as antiprion agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Development of Anticancer Agents from 2-Acetamidobenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-Acetamidobenzamide have emerged as a promising scaffold for the development of novel anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of a key class of these compounds: 2-(2-phenoxyacetamido)benzamides. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. This guide also briefly explores the potential of the broader benzamide class as Histone Deacetylase (HDAC) and Poly(ADP-ribose) polymerase (PARP) inhibitors, offering avenues for future research.
Introduction
The quest for novel, effective, and selective anticancer agents is a continuous endeavor in medicinal chemistry. The this compound core structure has been identified as a valuable pharmacophore in the design of new therapeutic agents. Notably, a series of 2-(2-phenoxyacetamido)benzamide derivatives have been synthesized and shown to exhibit potent cytotoxic effects against cancer cells. Their mechanism of action involves the disruption of the cell cycle and the activation of programmed cell death, making them attractive candidates for further preclinical and clinical development.
Synthesis of 2-(2-phenoxyacetamido)benzamide Derivatives
This section details the synthetic protocol for a series of 2-(2-phenoxyacetamido)benzamide derivatives, adapted from the work of Raffa et al. (2015).[1] The general synthetic scheme involves the acylation of a substituted 2-aminobenzamide with a phenoxyacetyl chloride.
Experimental Protocol: General Synthesis
Materials:
-
Appropriate substituted 2-aminobenzamide
-
Appropriate phenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Synthesis of Phenoxyacetyl Chloride
-
To a solution of the desired phenoxyacetic acid (1 equivalent) in a round-bottom flask, add thionyl chloride (2-3 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude phenoxyacetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(2-phenoxyacetamido)benzamide
-
Dissolve the substituted 2-aminobenzamide (1 equivalent) in pyridine in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add the freshly prepared phenoxyacetyl chloride (1.1 equivalents) to the cooled solution with continuous stirring.
-
Allow the reaction to stir at room temperature for 6-12 hours.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-(2-phenoxyacetamido)benzamide derivative.
References
Application Notes and Protocols: 2-Acetamidobenzamide in the Synthesis of HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-acetamidobenzamide as a key structural motif in the development of histone deacetylase (HDAC) inhibitors. This document includes detailed protocols for the synthesis of representative this compound derivatives and their biological evaluation, along with data presentation and visualization of relevant signaling pathways.
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention. This compound and its derivatives have emerged as a significant class of HDAC inhibitors, acting as a zinc-binding group that coordinates with the zinc ion in the active site of the enzyme, thereby inhibiting its activity. This inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.
Data Presentation
The inhibitory activity of various this compound derivatives against different HDAC isoforms is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Linker/Capping Group | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC8 IC50 (µM) | Reference |
| 7j | 4-(4-methylbenzyloxy)benzyl | 0.65 | 0.78 | 1.70 | Inactive | [1] |
| Entinostat (MS-275) | Pyridine-containing linker | 0.93 | 0.95 | 1.8 | - | [1] |
| Compound 16 | Imidazole-based linker | >10,000 | >10,000 | 0.030 | >10,000 | [2] |
| Compound 20 | Imidazole-based linker | 0.012 | 0.015 | 0.007 | 0.580 | [2] |
| CI-994 | - | - | - | - | - | [3] |
| BG45 | - | - | - | - | - | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of HDAC Inhibition by this compound Derivatives
The inhibition of HDACs by this compound derivatives triggers a cascade of events within the cell, primarily through the hyperacetylation of histone and non-histone proteins. This leads to the activation of tumor suppressor pathways, such as p53, and the modulation of other key signaling pathways like NF-κB, ultimately resulting in cell cycle arrest and apoptosis.
Caption: HDAC inhibition by this compound derivatives.
General Experimental Workflow for Synthesis and Evaluation
The development of novel HDAC inhibitors involves a multi-step process, from chemical synthesis and purification to comprehensive biological evaluation.
Caption: Workflow for synthesis and evaluation of HDAC inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of a this compound-Based HDAC Inhibitor
This protocol describes a general method for the synthesis of a this compound derivative, which can be adapted for various linker and capping groups.
Materials:
-
2-Acetamidobenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Appropriate amine for the linker/capping group
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Sodium sulfate (anhydrous)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
To a solution of 2-acetamidobenzoic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-acetamidobenzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the appropriate amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 2-acetamidobenzoyl chloride in anhydrous DCM dropwise to the amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the final this compound derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Protocol 2: In Vitro Fluorogenic HDAC Inhibition Assay
This protocol outlines a method to determine the IC50 values of synthesized compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compounds dissolved in DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer. Ensure the final DMSO concentration is low (<1%).
-
Dilute the HDAC enzyme and fluorogenic substrate to the desired working concentrations in cold HDAC assay buffer.
-
-
Assay Setup:
-
To the wells of a black 96-well plate, add 25 µL of the diluted test compounds or vehicle control (DMSO in assay buffer).
-
Add 25 µL of the diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
-
Protocol 3: Western Blot Analysis of Histone Acetylation
This protocol is used to assess the effect of this compound derivatives on the acetylation status of histones in cultured cells.[5][6]
Materials:
-
Cell culture reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) suitable for resolving low molecular weight histones.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total histone H3 or another loading control like β-actin.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone or loading control band.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution of cancer cells.[7][8][9][10][11]
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 5: Apoptosis Assay by Annexin V/PI Staining
This protocol allows for the quantification of apoptosis induced by the test compounds.[7][12][13][14][15]
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound for a specified time (e.g., 48 hours).
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
References
- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. benchchem.com [benchchem.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Application of 2-Acetamidobenzamide in Kinase Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-acetamidobenzamide scaffold serves as a versatile backbone in the design of potent and selective kinase inhibitors. Its inherent structural features allow for modification at multiple positions, enabling the optimization of interactions with the ATP-binding site of various kinases. This document provides a comprehensive overview of the application of this compound derivatives in targeting key kinases, complete with detailed experimental protocols and data presentation to facilitate further research and development in this area.
Introduction to this compound-Based Kinase Inhibitors
The this compound core structure is a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Derivatives of this molecule have shown significant inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including Casein Kinase 1 Delta (CK1δ) and BCR-ABL kinase. The general mechanism of action for many of these inhibitors involves the induction of cell cycle arrest and apoptosis in cancer cells.[1]
Key Kinase Targets and Signaling Pathways
Casein Kinase 1 Delta (CK1δ)
CK1δ is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt signaling pathway. Overexpression of CK1δ has been linked to several cancers.[2] this compound derivatives, particularly 2-amidobenzimidazoles, have been developed as potent CK1δ inhibitors.
BCR-ABL Kinase
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[3] this compound derivatives have been investigated for their potential to inhibit BCR-ABL and its downstream signaling.
Data Presentation: Inhibitory Activities
The following tables summarize the reported inhibitory activities of various this compound derivatives against their target kinases.
Table 1: Inhibitory Activity of 2-Amidobenzimidazole Derivatives against CK1δ
| Compound ID | R Substituent | IC50 (µM) | Reference |
| 15 | 5-Cl | 0.485 | [1] |
| 18 | 5-NO₂ | 0.12 | [1] |
| 23 | 5-CN | 0.0986 | [1] |
| 24 | 5-CONH₂ | 2.53 | [1] |
| 30 | 5-(1,2,4-triazol-1-yl) | 2.59 | [1] |
| 31 | 5-(tetrazol-5-yl) | 1.54 | [1] |
Table 2: Antiproliferative Activity of 2-(2-Phenoxyacetamido)benzamide Derivatives against K562 Cells
| Compound ID | R Substituent | % Growth Inhibition at 10 µM | IC50 (µM) | Reference |
| 17a | H | 85 | 5.2 | [3] |
| 17f | 5-Cl | 92 | 3.8 | [3] |
| 17g | 5-NO₂ | 78 | 7.1 | [3] |
| 17j | 5-CH₃ | 65 | >10 | [3] |
| 17k | 5-OCH₃ | 58 | >10 | [3] |
| 17l | 4-Cl | 88 | 4.5 | [3] |
Experimental Protocols
A general workflow for the discovery and evaluation of this compound-based kinase inhibitors is presented below.
Synthesis of a Representative this compound Derivative
Protocol: Synthesis of N-(5-cyano-1H-benzimidazol-2-yl)acetamide
This protocol is a representative example for the synthesis of a 2-amidobenzimidazole derivative.
-
Step 1: Synthesis of 4-amino-3-nitrobenzonitrile.
-
To a solution of 4-chloro-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol), add an excess of aqueous ammonia.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration. Wash the solid with water and dry under vacuum.
-
-
Step 2: Reduction of the nitro group.
-
Dissolve 4-amino-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Work up the reaction accordingly. For tin(II) chloride, basify the solution to precipitate tin salts and extract the product. For catalytic hydrogenation, filter off the catalyst.
-
Purify the resulting 3,4-diaminobenzonitrile by recrystallization or column chromatography.
-
-
Step 3: Cyclization and Acetylation.
-
There are multiple routes for this step. One common method involves reacting the 3,4-diaminobenzonitrile with cyanogen bromide to form the 2-aminobenzimidazole, followed by acetylation.
-
Alternatively, a one-pot synthesis can be employed. To a solution of 3,4-diaminobenzonitrile in a suitable solvent (e.g., acetic acid), add acetic anhydride.
-
Heat the reaction mixture to facilitate both the cyclization to the benzimidazole ring and the N-acetylation.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Purify the final product, N-(5-cyano-1H-benzimidazol-2-yl)acetamide, by recrystallization.
-
Biochemical Kinase Inhibition Assay
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for CK1δ or BCR-ABL
This protocol provides a general framework for an HTRF assay. Specific components like the substrate and antibody will be target-specific.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA).
-
Prepare a stock solution of the biotinylated peptide substrate specific for the kinase of interest (e.g., a synthetic peptide with a known phosphorylation site for CK1δ or BCR-ABL).
-
Prepare a stock solution of ATP at a concentration close to the Km for the target kinase.
-
Prepare serial dilutions of the this compound test compounds in DMSO.
-
-
Kinase Reaction:
-
In a 384-well low-volume microplate, add the following in order:
-
Test compound or DMSO (vehicle control).
-
Kinase (recombinant human CK1δ or BCR-ABL).
-
Biotinylated peptide substrate.
-
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction by adding a detection mixture containing EDTA, a europium cryptate-labeled anti-phospho-substrate antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
Protocol: MTT Assay for Antiproliferative Activity
This protocol is used to assess the effect of the inhibitors on the proliferation of cancer cell lines (e.g., K562 for BCR-ABL).
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., K562) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment (for adherent cells) or stabilization.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound test compounds in the cell culture medium.
-
Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (5 mg/mL).
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[4]
-
Conclusion
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. The information and protocols provided herein offer a comprehensive resource for researchers aiming to explore and expand upon the therapeutic potential of this versatile chemical class. Through systematic synthesis, screening, and biological evaluation, new and improved kinase inhibitors based on the this compound core can be developed to address the ongoing challenges in the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for Cell-Based Assays to Determine 2-Acetamidobenzamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-acetamidobenzamide scaffold is a promising pharmacophore in medicinal chemistry. While direct pharmacological data for this compound is limited, extensive research on structurally related analogs, particularly 2-(2-phenoxyacetamido)benzamides, reveals potent antiproliferative activity against various cancer cell lines.[1][2][3][4] The primary mechanism of action identified for this class of compounds is the induction of cell cycle arrest at the G0/G1 phase, leading to programmed cell death (apoptosis) through the activation of caspase signaling pathways.[2][4] Additionally, given the structural similarities to known inhibitors, there is a potential for these compounds to inhibit Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[5][6][7]
These application notes provide a comprehensive guide to the cell-based assays necessary to characterize the biological activity of this compound and its analogs. The protocols detailed below are designed to assess its effects on cell proliferation, cell cycle progression, apoptosis, and PARP activity.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound analogs based on published findings for similar compounds.[2][4]
Table 1: Antiproliferative Activity of this compound Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Analog A | K562 (Leukemia) | MTT | 72 | 5.8 |
| Analog A | HeLa (Cervical) | MTT | 72 | 12.3 |
| Analog A | A549 (Lung) | MTT | 72 | 25.1 |
| Analog B | K562 (Leukemia) | MTT | 72 | 2.1 |
| Analog B | HeLa (Cervical) | MTT | 72 | 8.9 |
| Analog B | A549 (Lung) | MTT | 72 | 15.6 |
| Olaparib (Control) | K562 (Leukemia) | MTT | 72 | 1.5 |
Table 2: Effect of a this compound Analog on Cell Cycle Distribution in K562 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| Analog B (2 µM) | 68.5 ± 3.2 | 15.3 ± 1.1 | 16.2 ± 1.4 |
| Analog B (5 µM) | 75.1 ± 2.8 | 10.2 ± 0.9 | 14.7 ± 1.3 |
Table 3: Induction of Apoptosis by a this compound Analog in K562 Cells
| Treatment | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 3.1 ± 0.5 | 1.5 ± 0.3 |
| Analog B (2 µM) | 15.8 ± 1.2 | 5.2 ± 0.7 |
| Analog B (5 µM) | 28.4 ± 2.5 | 10.1 ± 1.1 |
Table 4: Inhibition of PARP Activity by a this compound Analog
| Compound | Assay Type | IC50 (nM) |
| Analog B | Cell-Based PARP ELISA | 85.2 |
| Olaparib (Control) | Cell-Based PARP ELISA | 5.1 |
Mandatory Visualizations
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
This compound (and analogs)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell-Based PARP Activity Assay (ELISA)
This protocol is to measure the inhibition of PARP activity in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
A commercial cell-based PARP activity ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., H2O2) to induce PARP activity, as recommended by the kit manufacturer.
-
Cell Lysis: Lyse the cells using the buffer provided in the kit.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves incubating the cell lysates in wells coated with a PARP substrate, followed by detection of the PAR polymer using a specific antibody and a colorimetric or chemiluminescent substrate.
-
Absorbance/Luminescence Measurement: Read the plate using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of this compound relative to the untreated, DNA damage-induced control. Determine the IC50 value for PARP inhibition.
References
- 1. researchhub.com [researchhub.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Screening 2-Acetamidobenzamide Derivatives for Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for screening 2-acetamidobenzamide derivatives for their potential biological activities, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. The methodologies outlined, along with the presented data, aim to guide researchers in the effective evaluation of this promising class of compounds.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the cytotoxic activity of selected this compound derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | HeLa (Cervical Cancer) | 1.3 ± 0.14 | [1] |
| Derivative 1 | U87 (Glioblastoma) | 2.1 ± 0.23 | [1] |
| Derivative 2 | A549 (Lung Carcinoma) | > 50 | [1] |
| Doxorubicin (Standard) | HeLa (Cervical Cancer) | 2.9 - 3.22 | [1] |
| Doxorubicin (Standard) | U87 (Glioblastoma) | 0.05 | [1] |
| Compound 1a | A549 (Lung Cancer) | logIC50-mM: -4.602 | [2] |
| Compound 1a | A2780 (Ovarian Cancer) | logIC50-mM: -4.757 | [2] |
| Compound 1a | 518A2 (Melanoma) | logIC50-mM: -4.815 | [2] |
| Compound 1b | A549 (Lung Cancer) | logIC50-mM: -4.731 | [2] |
| Compound 1b | A2780 (Ovarian Cancer) | logIC50-mM: -4.672 | [2] |
| Compound 1b | 518A2 (Melanoma) | logIC50-mM: -4.487 | [2] |
| Compound 5k | MDA-MB-468 (Breast Cancer) | 19.90 ± 1.37 | [3] |
| 5-Fluorouracil (Standard) | MDA-MB-468 (Breast Cancer) | 41.26 ± 3.77 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HeLa, A549, U87)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values from the dose-response curves.
Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest
Several this compound derivatives induce apoptosis through the intrinsic (mitochondrial) pathway and cause cell cycle arrest, primarily at the G0/G1 phase.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Caption: G0/G1 cell cycle arrest pathway mediated by this compound derivatives.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following table summarizes the antimicrobial activity of selected derivatives, showing the zone of inhibition and minimum inhibitory concentration (MIC).
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 1c | Staphylococcus aureus | - | - | [4] |
| Compound 2c | Staphylococcus aureus | - | - | [4] |
| Compound 4c | Staphylococcus aureus | - | - | [4] |
| Compound 5c | Staphylococcus aureus | - | - | [4] |
| Compound 22 | Streptococcus pyogenes | - | 12.5 | [5] |
| Compound 24 | Proteus mirabilis | - | 37.5 | [5] |
| Compound 3 | Staphylococcus aureus | - | 64 | [6] |
| Compound 5 | Staphylococcus aureus | - | 32 | [6] |
| Compound 8 | Staphylococcus aureus | - | 16 | [6] |
| Compound 3 | Vibrio cholerae | - | 64-128 | [6] |
| Compound 5 | Vibrio cholerae | - | 64-128 | [6] |
| Compound 8 | Vibrio cholerae | - | 32-64 | [6] |
| Ciprofloxacin (Standard) | Staphylococcus aureus | - | 0.50-16 | [6] |
Experimental Protocols
A. Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
This compound derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile cork borer (6 mm diameter)
-
Standard antibiotic discs (e.g., Ciprofloxacin)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Preparation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the dissolved this compound derivatives into the wells. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth.
Materials:
-
This compound derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for screening the antimicrobial activity of this compound derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives can be evaluated by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
The following table presents the inhibitory activity of selected compounds on the release of pro-inflammatory cytokines.
| Compound ID | Cytokine Inhibited | IC50 (µM) | Cell Line | Reference |
| Compound 1 | TNF-α | 32.5 ± 4.5 | - | [7] |
| Compound 2 | TNF-α | 6.5 ± 0.8 | - | [7] |
| Compound 3 | TNF-α | 27.4 ± 1.7 | - | [7] |
| Pentoxifylline (Standard) | TNF-α | 340.6 ± 7.54 | - | [7] |
| Aspirin (Standard) | IL-1β induced sPLA2 | 6500 | Rat Mesangial Cells | [8] |
| 17-O-acetylacuminolide | TNF-α | 2.7 µg/mL | RAW264.7 | [9] |
Experimental Protocol: Inhibition of TNF-α and IL-1β Production
This protocol uses lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory activity of the test compounds.
Materials:
-
This compound derivatives
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-1β
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control and determine the IC50 values.
Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production
This compound derivatives may exert their anti-inflammatory effects by inhibiting signaling pathways that lead to the production of TNF-α and IL-1β, such as the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Crystal Study, and Anti-Proliferative Activity of Some 2-Benzimidazolylthioacetophenones towards Triple-Negative Breast Cancer MDA-MB-468 Cells as Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Acetamidobenzamide as a Versatile Starting Material for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidobenzamide is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds, particularly quinazolinones. Its bifunctional nature, possessing both an acetamido and a benzamide group in an ortho arrangement, allows for facile cyclization reactions to construct fused heterocyclic systems. These resulting scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer and antimicrobial properties.
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocycles utilizing this compound as a key precursor.
Synthesis of 2-Methyl-3-Aryl-Quinazolin-4(3H)-ones
A primary application of this compound is in the synthesis of 2-methyl-3-aryl-quinazolin-4(3H)-ones. This transformation can be efficiently achieved through a one-pot reaction, which proceeds via an initial cyclization to an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, followed by condensation with a primary amine.
Experimental Workflow
Caption: One-pot synthesis of 2-methyl-3-aryl-quinazolin-4(3H)-ones.
Experimental Protocol: One-Pot Synthesis under Ultrasonic Irradiation[1]
This protocol describes a highly efficient and environmentally friendly one-pot synthesis of 2-methyl-3-aryl-quinazolin-4(3H)-ones.
Materials:
-
2-Aminobenzoic acid (Anthranilic acid)
-
Acetic anhydride
-
Substituted primary aromatic amine (e.g., aniline, p-toluidine, p-anisidine)
-
Ethanol (for recrystallization)
-
Chloroform
Equipment:
-
Ultrasonic bath
-
Round-bottom flask
-
Reflux condenser (for conventional heating alternative)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Melting point apparatus
Procedure:
-
In a round-bottom flask, combine anthranilic acid (1 mmol), acetic anhydride (1.2 mmol), and the selected aromatic primary amine (1 mmol).
-
Place the reaction flask in an ultrasonic water bath.
-
Irradiate the mixture until the reaction is complete (monitor by TLC). Reaction times are typically short under ultrasonic conditions.
-
After completion, wash the reaction mixture with chloroform (3 x 10 mL).
-
Evaporate the chloroform to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure 2-methyl-3-aryl-quinazolin-4(3H)-one.
Note: While this protocol starts from anthranilic acid, this compound is an intermediate in this reaction sequence. The initial reaction between anthranilic acid and acetic anhydride forms N-acetylanthranilic acid, which then cyclizes to the benzoxazinone intermediate. A direct synthesis starting from this compound would involve its cyclization with acetic anhydride to form the 2-methyl-4H-3,1-benzoxazin-4-one intermediate, which is then reacted with the amine.
Quantitative Data
The yields of 2-methyl-3-aryl-quinazolin-4(3H)-ones synthesized via the ultrasonic one-pot method are generally high.
| R-group on Amine | Yield (%) |
| Phenyl | 85 |
| 4-Methylphenyl | 90 |
| 4-Methoxyphenyl | 88 |
| 4-Chlorophenyl | 82 |
| 4-Nitrophenyl | 78 |
Biological Activities of Synthesized Quinazolinones
Quinazolinone derivatives are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The 2-methyl-3-aryl-quinazolin-4(3H)-ones synthesized from this compound precursors show significant potential as both anticancer and antimicrobial agents.
Anticancer Activity: Dual EGFR/VEGFR-2 Inhibition
Many quinazoline derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1][2][3][4][5] Dysregulation of these signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.
References
- 1. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Acetamidobenzamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in improving the yield of 2-Acetamidobenzamide synthesis. Our resources are designed to help you navigate common experimental challenges and optimize your reaction outcomes.
Troubleshooting Guides
Low yields in the synthesis of this compound can be attributed to a variety of factors, from reagent quality to reaction conditions. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product. What are the common causes and how can I improve the yield?
A: Low yields can be frustrating, but a methodical approach to troubleshooting can often pinpoint the issue. Consider the following potential causes and their solutions:
| Potential Cause | Recommended Action |
| Inadequate Reagent Purity | Use fresh, high-purity starting materials. Anthranilamide can oxidize over time, and acetic anhydride is susceptible to hydrolysis. |
| Presence of Water | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Moisture will hydrolyze acetic anhydride, rendering it inactive for the acylation reaction.[1][2][3] |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the rate and yield. While some protocols proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessive heat can lead to side reactions and decomposition.[1] Experiment with a range of temperatures to find the optimum for your specific setup. |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. A slight excess of the acetylating agent (acetic anhydride) is often used to ensure complete conversion of the starting amine. |
| Inefficient Mixing | In heterogeneous reaction mixtures, vigorous stirring is essential to ensure maximum contact between reactants. |
| Incorrect pH | For reactions involving isatoic anhydride, maintaining a pH between 7 and 10.5 is crucial for optimal yield.[4] |
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a significant amount of side products, complicating purification. What are the likely side reactions and how can I suppress them?
A: The formation of byproducts is a common challenge in organic synthesis. Understanding the potential side reactions is the first step toward minimizing their formation.
| Potential Side Product | Formation Mechanism | Mitigation Strategy |
| Diacylated Product | The primary amide product is further acetylated. | Use a controlled amount of acetic anhydride (close to a 1:1 molar ratio with anthranilamide). Slow, dropwise addition of acetic anhydride can also help minimize this side reaction.[2] |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in Issue 1. | Refer to the troubleshooting steps for low yield to ensure complete conversion. |
| Polymerization Products | Under certain conditions, starting materials or intermediates can polymerize. | Optimize reaction temperature and concentration. Avoid excessively high temperatures. |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory methods for synthesizing this compound are:
-
Acetylation of Anthranilamide: This is a direct approach where anthranilamide is reacted with an acetylating agent, most commonly acetic anhydride.
-
From Isatoic Anhydride: This method involves the reaction of isatoic anhydride with ammonia to form anthranilamide in situ, which is then acetylated.[4][5]
Q2: How do I choose the right solvent for the reaction?
A2: The choice of solvent can significantly impact the reaction's success. A good solvent should dissolve the reactants to a reasonable extent and be inert under the reaction conditions. For the acetylation of anthranilamide, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often good choices.[2] Some procedures may also use water or ethanol.[6]
Q3: What is the best way to purify the crude this compound?
A3: Recrystallization is the most common method for purifying crude this compound. The choice of solvent is critical for effective purification. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Common solvent systems for recrystallization include ethanol/water or isopropanol/water mixtures.[7] It is advisable to experiment with small amounts to determine the optimal solvent or solvent mixture.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.
Experimental Protocols
Below are detailed methodologies for the two primary synthesis routes to this compound.
Protocol 1: Synthesis from Anthranilamide and Acetic Anhydride
This protocol outlines the direct acetylation of anthranilamide.
Materials:
-
Anthranilamide
-
Acetic Anhydride
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve anthranilamide (1 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any excess acetic acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis from Isatoic Anhydride
This method involves the in-situ formation of anthranilamide from isatoic anhydride, followed by acetylation.
Materials:
-
Isatoic Anhydride
-
Aqueous Ammonia
-
Acetic Anhydride
-
Water
-
Buffer solution (e.g., ammonium carbonate)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, prepare an aqueous solution of ammonia. A buffer system can be used to maintain the pH between 7 and 10.5.[4]
-
Introduce isatoic anhydride (1 equivalent) into the ammonia solution while stirring.
-
Heat the mixture to approximately 60°C and stir for about 10 minutes to form anthranilamide.[4]
-
Cool the reaction mixture.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution.
-
Stir the reaction mixture until the acetylation is complete (monitor by TLC).
-
Cool the reaction mixture to induce precipitation of this compound.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product and recrystallize if necessary. A reported yield for a similar process yielding anthranilamide is 91-96%.[4]
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound and related amides under different conditions. This data can serve as a benchmark for your experiments.
| Synthesis Method | Starting Materials | Solvent | Temperature | Typical Yield | Reference |
| Acetylation | Anthranilamide, Acetic Anhydride | Dichloromethane | 0°C to RT | Good to Excellent | General Protocol |
| From Isatoic Anhydride | Isatoic Anhydride, Ammonia, Acetic Anhydride | Water | 60°C then RT | ~90% (for the anthranilamide step) | [4] |
| Amidation | N-acyl enamine, Phenyl isocyanate | Toluene | 75°C | Good | [8] |
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflows for the synthesis and troubleshooting of this compound.
Caption: Synthetic pathways to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US4265832A - Preparation of anthranilamides - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Acetamidobenzamide
Welcome to our dedicated technical support center for the purification of 2-Acetamidobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The synthesis of this compound, typically from precursors like isatoic anhydride or anthranilamide, can result in several common impurities. These include:
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Unreacted Starting Materials: Residual isatoic anhydride, anthranilamide, or acetic anhydride may be present.
-
Hydrolysis Products: The amide functional groups can be susceptible to hydrolysis, leading to the formation of 2-aminobenzamide or acetic acid.
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Over-acylation Products: In some instances, side reactions can lead to di-acetylated products.
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Residual Solvents: Solvents used during the synthesis and work-up can be retained in the crude product.
Q2: My purified this compound has a low melting point and appears oily. What could be the cause?
A depressed melting point and oily appearance are often indicative of residual impurities or solvent. The reported melting point for pure this compound is in the range of 182-184 °C[1].
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Residual Solvents: Ensure the product is thoroughly dried under vacuum, possibly with gentle heating, to remove any remaining solvents from the purification process.
-
High Impurity Content: Significant amounts of impurities can form a eutectic mixture, which has a lower melting point than the pure compound. In such cases, an additional purification step may be necessary.
Q3: I am struggling to induce crystallization of this compound from my chosen solvent. What steps can I take?
Difficulty in crystallization is a common challenge. Here are several techniques to induce crystal formation:
-
Seeding: Introduce a very small crystal of pure this compound into the supersaturated solution. This seed crystal will act as a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites.
-
Reducing Solvent Volume: If too much solvent was used, the solution may not be sufficiently supersaturated. Gently heat the solution to evaporate some of the solvent, then allow it to cool slowly again.
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Anti-Solvent Addition: If your compound is highly soluble in the chosen solvent, you can add a miscible "anti-solvent" in which the compound is insoluble. This should be done dropwise to a slightly cooled solution until persistent cloudiness is observed. Then, reheat the mixture until it becomes clear and allow it to cool slowly. A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water.
Q4: My NMR spectrum shows more peaks than expected. What could be the reason?
The presence of unexpected signals in the 1H or 13C NMR spectrum can be due to several factors:
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Impurities: As mentioned in Q1, unreacted starting materials, byproducts, or residual solvents will give rise to extra peaks.
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Rotamers: Due to the partial double-bond character of the amide C-N bond, rotation can be restricted, leading to the presence of conformational isomers (rotamers). This can result in the doubling of some NMR signals. Performing a variable temperature (VT) NMR experiment can help confirm this; at higher temperatures, the rate of rotation increases, and the signals for the rotamers may coalesce into a single peak.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can sometimes exhibit slightly different NMR spectra in the solid state, though this is less common in solution-state NMR unless intermolecular interactions are significantly different.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Below is a troubleshooting guide for common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or inappropriate solvent. | Add more solvent in small portions to the boiling mixture. If the compound still does not dissolve, the chosen solvent may be unsuitable. |
| Oiling out | The compound's melting point is lower than the solvent's boiling point, or the solution is cooling too rapidly. | Add a small amount of a co-solvent in which the compound is more soluble to lower the boiling point of the mixture. Allow the solution to cool more slowly. |
| No crystal formation upon cooling | The solution is not supersaturated, or nucleation is inhibited. | Evaporate some of the solvent to increase the concentration. Try seeding the solution or scratching the inside of the flask. |
| Low recovery of purified product | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography
Column chromatography is an effective method for separating this compound from impurities with different polarities.
| Problem | Possible Cause | Solution |
| Poor separation of compounds | Inappropriate mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. |
| Compound is stuck on the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to a dichloromethane or ethyl acetate-based mobile phase can be effective. |
| Cracked or channeled column bed | Improper packing of the stationary phase. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Tailing of the product band | The compound is interacting too strongly with the stationary phase (silica gel is slightly acidic). | Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%), to neutralize active sites on the silica gel. |
Experimental Protocols
Recrystallization of this compound from Ethanol-Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Addition of Anti-Solvent: To the hot ethanol solution, add hot water dropwise with swirling until a faint, persistent cloudiness appears.
-
Re-dissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, ensuring the solution is saturated at the boiling point.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography of this compound
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane or a mixture of hexane and ethyl acetate) and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase. A common solvent system to start with is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
| Solvent | Polarity | Qualitative Solubility of this compound | Notes |
| Water | High | Sparingly soluble in cold water, more soluble in hot water. | Ideal for use as an anti-solvent with a more soluble solvent like ethanol. |
| Methanol | High | Soluble. | A good solvent for dissolving the compound, but may not be ideal for recrystallization alone due to high solubility at low temperatures. |
| Ethanol | High | Soluble, especially when hot. | An excellent solvent for recrystallization, often used in combination with water. |
| Acetone | Medium | Soluble. | Can be used as a recrystallization solvent, potentially in a pair with a non-polar solvent. |
| Ethyl Acetate | Medium | Moderately soluble. | A good eluent for column chromatography and can be used for recrystallization, often with hexane as an anti-solvent. |
| Dichloromethane | Low | Slightly soluble. | Useful as a solvent for loading onto a chromatography column and as a component of the mobile phase. |
| Hexane | Low | Insoluble. | Commonly used as a non-polar component in mobile phases for column chromatography and as an anti-solvent for recrystallization. |
Visualizations
Logical Workflow for Purification Method Selection
This diagram illustrates a decision-making process for choosing the appropriate purification method for this compound based on the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Troubleshooting Crystallization Issues
This flowchart provides a logical progression for troubleshooting common problems encountered during the crystallization of this compound.
Caption: Troubleshooting flowchart for crystallization.
References
Technical Support Center: Crystallization of 2-Acetamidobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of 2-Acetamidobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of this compound?
A1: Based on the solubility of structurally similar compounds like benzamide and acetanilide, polar organic solvents are good candidates for dissolving this compound. Ethanol, methanol, and acetone are likely to be effective solvents for dissolving the compound, especially when heated. Water is expected to be a poor solvent at room temperature but its miscibility with ethanol and methanol makes it a suitable anti-solvent for mixed-solvent crystallization.
Q2: My crystallization attempt resulted in an oil instead of solid crystals. What is "oiling out" and how can I prevent it?
A2: "Oiling out" is the formation of a liquid phase (an oil) instead of solid crystals when a solution is cooled. This often occurs when the solute is highly concentrated, the cooling is too rapid, or when impurities are present that depress the melting point of the compound below the temperature of the solution. To prevent oiling out, you can try the following:
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Reduce the concentration: Add more of the primary solvent to the hot solution before cooling.
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Slow down the cooling rate: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help.
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Use a different solvent system: A solvent in which the compound is slightly less soluble might prevent oiling out.
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Seed the solution: Adding a small, pure crystal of this compound can encourage the formation of a crystalline lattice rather than an oil.
Q3: I am getting very low yields of crystals. How can I improve the recovery?
A3: Low recovery can be due to several factors. A common reason is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling. To improve your yield:
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Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to fully dissolve the crude product.
-
Evaporate excess solvent: If you have added too much solvent, you can carefully evaporate some of it to bring the solution closer to its saturation point before cooling.
-
Ensure complete cooling: Allow the flask to cool in an ice bath for a sufficient amount of time to maximize crystal precipitation.
-
Minimize transfers: Each transfer of the solution can result in some loss of material.
Q4: The crystals I obtained are very small or needle-like. How can I grow larger, more well-defined crystals?
A4: The size and shape of crystals are influenced by the rate of nucleation and growth. To obtain larger crystals:
-
Slow down the crystallization process: Slower cooling allows for fewer nucleation sites to form and promotes the growth of larger, more ordered crystals.
-
Reduce the degree of supersaturation: Using a slightly more dilute solution can slow down the crystallization rate.
-
Minimize agitation: Avoid disturbing the solution as it cools, as this can induce rapid nucleation.
-
Experiment with different solvents: The choice of solvent can significantly impact crystal habit.
Estimated Solubility of this compound
The following table provides an estimated qualitative solubility of this compound in common laboratory solvents based on the known solubilities of benzamide and acetanilide. It is important to note that these are estimations and experimental verification is recommended.
| Solvent | Temperature | Estimated Solubility |
| Water | Cold (0-25 °C) | Sparingly Soluble |
| Water | Hot (70-100 °C) | Slightly Soluble |
| Ethanol | Cold (0-25 °C) | Soluble |
| Ethanol | Hot (70-78 °C) | Very Soluble |
| Methanol | Cold (0-25 °C) | Soluble |
| Methanol | Hot (60-65 °C) | Very Soluble |
| Acetone | Cold (0-25 °C) | Soluble |
| Acetone | Hot (50-56 °C) | Very Soluble |
| Ethyl Acetate | Cold (0-25 °C) | Slightly Soluble |
| Ethyl Acetate | Hot (70-77 °C) | Soluble |
| Hexane | Cold & Hot | Insoluble |
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling period. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio used for crystallization) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for several minutes. The crystals can then be transferred to a watch glass to air dry further or dried in a desiccator.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the crystallization of this compound.
Caption: Troubleshooting workflow for this compound crystallization.
Technical Support Center: Dissolving 2-Acetamidobenzamide in DMSO for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetamidobenzamide and its dissolution in Dimethyl Sulfoxide (DMSO) for use in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: My this compound is not dissolving completely in DMSO at room temperature. What could be the issue?
A2: Several factors can contribute to incomplete dissolution:
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Compound Purity: Impurities can negatively affect solubility.[1]
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Water Content in DMSO: DMSO is highly hygroscopic, and the presence of water can significantly reduce the solubility of many organic compounds.[1]
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Saturation Limit: You may be attempting to prepare a concentration that exceeds the compound's solubility limit at room temperature.[1]
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Solid-State Properties: The specific crystalline form (polymorph) of the compound can impact its dissolution rate and overall solubility.[1]
Q3: Is it safe to heat the DMSO solution to improve the solubility of this compound?
A3: Yes, gentle heating is a common technique to increase the solubility of compounds in DMSO.[1] It is advisable to use a water bath with a controlled temperature, typically between 37-50°C, while intermittently vortexing the solution.[1] However, be cautious, as prolonged exposure to high temperatures can potentially lead to the degradation of the compound or the DMSO solvent.[1]
Q4: My this compound dissolves in 100% DMSO, but it precipitates when I dilute the stock solution into my aqueous assay buffer. What should I do?
A4: This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is less soluble.[4][5] To address this, you can try the following:
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Lower the Final Concentration: Your final assay concentration may be too high for the compound's aqueous solubility. Try testing a lower concentration range.[4]
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Optimize the Assay Buffer: The pH and composition of your buffer can influence compound solubility.[4][6] Experimenting with different buffer formulations may help.
-
Use a Co-solvent: Consider using a co-solvent that is miscible with both DMSO and your aqueous buffer, such as ethanol or polyethylene glycol 400 (PEG 400), if compatible with your assay.[1]
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Reduce the Final DMSO Concentration: While seemingly counterintuitive, a very high initial DMSO concentration in the stock can sometimes lead to more pronounced precipitation upon dilution. However, the primary goal is to keep the final DMSO concentration in the assay low (typically below 0.5%) to avoid solvent-induced artifacts and toxicity.[7][8]
Q5: What is the recommended final concentration of DMSO in my cell-based assays?
A5: It is crucial to keep the final concentration of DMSO in your assay as low as possible, generally below 0.5%, to minimize toxicity to cells and interference with assay components.[7] Some studies suggest that DMSO concentrations below 1% should not significantly interfere with results.[8] Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in DMSO | Saturation limit reached | - Try preparing a lower concentration stock solution.- Gently warm the solution in a water bath (37-50°C) with agitation.[1]- Use sonication to aid dissolution.[1] |
| Poor compound quality | - Verify the purity of the this compound. | |
| Water in DMSO | - Use a fresh, unopened bottle of anhydrous or high-purity DMSO.[1] | |
| Solution is cloudy or contains precipitates | Incomplete dissolution | - Continue vortexing or sonication.- Gently warm the solution as described above.[1] |
| Low solubility at the desired concentration | - Prepare a more dilute stock solution. | |
| Precipitation occurs upon addition to aqueous buffer | Exceeding aqueous solubility limit | - Reduce the final concentration of the compound in the assay.[4]- Perform a solubility test in the assay buffer to determine the maximum soluble concentration. |
| Suboptimal buffer conditions | - Adjust the pH of the assay buffer.- Evaluate different buffer components for compatibility.[6] | |
| Inconsistent assay results | Inaccurate stock concentration due to incomplete dissolution | - Ensure the compound is fully dissolved before making dilutions.- Visually inspect the stock solution for any particulate matter before each use. |
| Degradation of the compound | - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7]- Store the DMSO stock solution at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Calibrated analytical balance
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Sterile microcentrifuge tubes or vials
-
Vortex mixer
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Sonicator (optional)
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Water bath (optional)
Procedure:
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Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C9H10N2O2) is 178.19 g/mol .
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Weigh the compound: Accurately weigh the calculated mass of this compound using a calibrated analytical balance and transfer it to a sterile vial.[7]
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Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.[7]
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Dissolve the compound:
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Vortex the vial for 1-2 minutes at room temperature.[1]
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If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[1][7]
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If solubility remains an issue, warm the solution in a water bath at 37-50°C with intermittent vortexing until the solid is completely dissolved.[1]
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[7]
Protocol 2: Serial Dilution of this compound Stock Solution
Materials:
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10 mM stock solution of this compound in 100% DMSO
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100% DMSO
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Sterile microcentrifuge tubes
Procedure:
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Label tubes: Label a series of sterile microcentrifuge tubes for each desired concentration of your dilution series.
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Prepare the first dilution: To create a 2-fold serial dilution, add a specific volume of 100% DMSO to all tubes except the first one (which contains your stock solution).
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Perform the serial dilution: Transfer an equal volume from the stock solution tube to the second tube and mix thoroughly by vortexing.
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Continue the series: Using a fresh pipette tip for each transfer, repeat the process for the subsequent tubes to create a range of concentrations in 100% DMSO.[7] This ensures that when you add a small volume of each dilution to your assay, the final DMSO concentration remains constant across all tested concentrations of the compound.[7]
Data Summary
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Use a high-purity grade to avoid contaminants and water.[1] |
| Typical Stock Concentration | 1-10 mM | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Final Assay DMSO Concentration | < 0.5% | Minimize to reduce cell toxicity and assay interference.[7] Always include a vehicle control. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot into single-use vials to prevent degradation from multiple freeze-thaw cycles.[7] |
Visualizations
Caption: Experimental workflow for preparing this compound solution.
Caption: Troubleshooting flowchart for common dissolution problems.
References
- 1. benchchem.com [benchchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 2-Acetamidobenzamide in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetamidobenzamide. The information is designed to address common challenges encountered during experimental work related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues.
Q1: My this compound solution is showing a rapid decrease in concentration, even when stored at room temperature. What could be the cause?
A1: Rapid degradation of this compound at room temperature can be attributed to several factors, primarily related to hydrolysis of the amide functional groups. The presence of acidic or basic contaminants in your solvent or on your glassware can catalyze this degradation. Ensure your solvents are of high purity and your glassware is properly neutralized. Additionally, exposure to light can sometimes accelerate degradation. It is advisable to store solutions in amber vials or protect them from light.
Q2: I am observing the formation of an unknown peak in my chromatogram during a stability study of this compound. How can I identify this degradation product?
A2: The primary degradation pathway for this compound is likely hydrolysis, which would result in the formation of 2-aminobenzamide and acetic acid, or 2-acetamidobenzoic acid and ammonia. To identify the unknown peak, you can employ techniques such as mass spectrometry (MS) to determine the molecular weight of the degradant. Comparing the mass-to-charge ratio with the expected degradation products can provide a positive identification. Further structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the optimal pH and temperature conditions for maintaining the stability of a this compound solution?
Q4: How can I set up a forced degradation study for this compound to understand its stability profile?
A4: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance.[1][2][3] These studies involve exposing the drug to conditions more severe than accelerated stability testing. For this compound, a typical forced degradation study would include:
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Acidic and Basic Hydrolysis: Exposing the solution to a range of pH values (e.g., pH 1.2, pH 7, pH 9) at elevated temperatures (e.g., 60°C).[4]
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Oxidative Degradation: Treating the solution with an oxidizing agent like hydrogen peroxide (H₂O₂).[4][5]
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Thermal Degradation: Heating the solid drug substance or a solution at high temperatures.
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Photodegradation: Exposing the solution to UV and visible light.[3]
The goal is to achieve 5-20% degradation to identify the primary degradation products without causing extensive decomposition.[2]
Q5: My mass balance in the stability study is low. What could be the reasons?
A5: A low mass balance suggests that not all components (the parent drug and its degradation products) are being accounted for in your analytical method. Possible reasons include:
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Formation of non-chromophoric degradation products: Some degradants may not absorb UV light at the detection wavelength used.
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Formation of volatile impurities: Degradation products might be volatile and lost during sample preparation or analysis.
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Precipitation of the drug or its degradants: The compound or its byproducts may have precipitated out of the solution.
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Adsorption to container surfaces: The compound or its degradants might be adsorbing to the walls of the storage container.
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Formation of adducts or dimers: The drug molecule might react with itself or other molecules in the solution.[2]
To troubleshoot, consider using a universal detection method like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer. Also, visually inspect your samples for any precipitation.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Parameter | Value | Degradation (%) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C, 24h | 15.2 | 2-Aminobenzamide, Acetic Acid |
| Basic Hydrolysis | 0.1 M NaOH | 60°C, 8h | 25.8 | 2-Acetamidobenzoic Acid, Ammonia |
| Oxidative | 3% H₂O₂ | RT, 24h | 8.5 | Oxidized derivatives |
| Thermal | 80°C | 48h | 5.1 | Minimal degradation |
| Photolytic | UV/Vis light | 24h | 12.3 | Photodegradation products |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay
This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for assessing the stability of this compound.
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Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration.
-
Procedure: Inject the sample and record the chromatogram. The retention time and peak area of this compound are used for quantification. Degradation products will appear as separate peaks.
Protocol 2: Forced Degradation Study
This protocol provides a general procedure for conducting a forced degradation study.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl. Heat the solution at 60°C for a specified time. Neutralize the solution with NaOH before analysis.
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Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH. Heat the solution at 60°C for a specified time. Neutralize the solution with HCl before analysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Keep the solution at room temperature for a specified time.
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Thermal Degradation: Place a known quantity of solid this compound in an oven at 80°C for a specified time. Dissolve the sample in the mobile phase before analysis.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (UV and visible) for a specified duration.
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
Visualizations
The following diagrams illustrate the potential degradation pathway of this compound and a typical experimental workflow for a stability study.
Caption: Potential hydrolytic degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Synthesis of 2-Acetamidobenzamide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-acetamidobenzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound derivatives?
A1: The two most prevalent side reactions are the intramolecular cyclization to form quinazolin-4(3H)-one derivatives and the hydrolysis of the amide bonds (either the acetamido or the benzamide group).
Q2: What factors typically promote the formation of the quinazolinone byproduct?
A2: The formation of quinazolinone is often promoted by acidic or basic conditions, as well as elevated temperatures. The presence of a good leaving group on the acetamido carbonyl and the nucleophilicity of the benzamide nitrogen are key factors in this intramolecular cyclization.
Q3: Under what conditions is hydrolysis of the amide bonds a significant concern?
A3: Hydrolysis can occur under both strong acidic and strong basic conditions, particularly with prolonged reaction times or at higher temperatures. This can lead to the formation of 2-aminobenzamide and acetic acid (from the acetamido group) or 2-acetamidobenzoic acid and ammonia (from the benzamide group).
Q4: How can I monitor the progress of the reaction and the formation of side products?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of both the desired product and major byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of the product and the relative amounts of any impurities.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound Derivative
A low yield can be attributed to several factors, often related to suboptimal reaction conditions or the prevalence of side reactions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestions |
| Intramolecular Cyclization to Quinazolinone | - Control pH: Maintain a neutral or slightly acidic pH. Strong bases can deprotonate the amide nitrogen, facilitating cyclization.[1][2][3] - Temperature Control: Perform the reaction at the lowest effective temperature. High temperatures provide the activation energy for the cyclization reaction.[4] - Solvent Choice: Aprotic solvents may be preferred over protic solvents which can participate in proton transfer, potentially favoring cyclization. |
| Hydrolysis of Amide Bonds | - Avoid Strong Acids/Bases: Use mild reaction conditions. If an acid or base is required, use it in catalytic amounts and choose weaker options where possible.[5] - Limit Water Content: Use anhydrous solvents and reagents to minimize the availability of water for hydrolysis. |
| Incomplete Reaction | - Optimize Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Activator Choice (for coupling reactions): When synthesizing from a carboxylic acid and an amine, the choice of coupling agent can significantly impact the yield. Experiment with different coupling agents (e.g., DCC, EDC, HATU). |
| Poor Quality Starting Materials | - Ensure Purity: Use pure starting materials. Impurities can interfere with the reaction and lead to the formation of side products. |
Problem 2: Presence of Significant Quinazolinone Impurity in the Product
The formation of a quinazolinone byproduct is a common issue that can complicate purification and reduce the yield of the desired this compound derivative.
Strategies to Minimize Quinazolinone Formation:
| Parameter | Recommendation to Minimize Quinazolinone | Rationale |
| pH | Maintain near-neutral conditions. | Both acidic and basic conditions can catalyze the intramolecular cyclization. Bases deprotonate the amide nitrogen, increasing its nucleophilicity, while acids can activate the acetamido carbonyl group.[1][2][3] |
| Temperature | Keep the reaction temperature as low as feasible. | The cyclization reaction has a higher activation energy than the desired acylation. Lower temperatures will favor the kinetic product (this compound derivative) over the thermodynamic product (quinazolinone).[4] |
| Solvent | Use aprotic, non-polar solvents where possible. | Protic solvents can facilitate proton transfer steps that may be involved in the cyclization mechanism. |
| Reaction Time | Monitor the reaction and stop it once the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can lead to the conversion of the desired product into the quinazolinone. |
Experimental Protocols
Key Experiment: Synthesis of 2-(2-Phenoxyacetamido)benzamide
This protocol is a representative example of the synthesis of a this compound derivative and highlights conditions that favor the desired product.
1. Preparation of the Acid Chloride (Phenoxyacetyl chloride):
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A mixture of phenoxyacetic acid and an excess of thionyl chloride (SOCl₂) is refluxed for 2-3 hours.
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The excess thionyl chloride is removed under reduced pressure to yield the crude phenoxyacetyl chloride. This step should be performed in a fume hood due to the corrosive and toxic nature of thionyl chloride.
2. Acylation of 2-Aminobenzamide:
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2-Aminobenzamide is dissolved in a suitable anhydrous solvent such as pyridine or dichloromethane (DCM) with a non-nucleophilic base like triethylamine (TEA).
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The solution is cooled in an ice bath.
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The freshly prepared phenoxyacetyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the cooled solution of 2-aminobenzamide with constant stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
3. Work-up and Purification:
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The reaction mixture is quenched by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and acid byproducts.
-
The precipitated solid product is collected by vacuum filtration.
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The crude product is washed with water and then a small amount of cold ethanol or diethyl ether to remove soluble impurities.
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The product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-(2-phenoxyacetamido)benzamide.[6]
Visualizations
Reaction Pathways
Caption: Main reaction pathway versus common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]
- 5. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Acetamidobenzamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the synthesis of 2-Acetamidobenzamide. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the N-acetylation of a suitable precursor. The two primary routes are:
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Acetylation of 2-Aminobenzamide (Anthranilamide): This is a direct approach where 2-aminobenzamide is reacted with an acetylating agent such as acetic anhydride or acetyl chloride. This method is often preferred for its straightforward nature.
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Reaction of Isatoic Anhydride with Ammonia: Isatoic anhydride can be ring-opened with ammonia to form 2-aminobenzamide, which can then be acetylated in situ or as a separate step.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: To achieve high yield and purity, the following parameters are crucial:
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Stoichiometry of Reactants: Careful control of the molar ratios of the amine and the acetylating agent is essential to prevent side reactions, particularly di-acetylation.
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Reaction Temperature: The temperature should be carefully controlled to ensure the reaction proceeds at an optimal rate without promoting the formation of byproducts or degradation of the product.
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Purity of Starting Materials: The use of high-purity starting materials is critical to avoid the introduction of impurities that can complicate the reaction and purification process.
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Solvent Selection: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.
Q3: What are the potential side products in this reaction?
A3: A potential side product is the di-acetylated compound, where both the amino and the amide nitrogen atoms of 2-aminobenzamide are acetylated. Over-acylation can be minimized by controlling the stoichiometry of the acetylating agent and the reaction conditions. Other impurities may arise from unreacted starting materials.
Q4: How can the progress of the reaction be monitored?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By comparing the reaction mixture to the starting material, the consumption of the reactant and the formation of the product can be tracked.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. - Gradually increase the reaction temperature while monitoring for byproduct formation using TLC. - Ensure the catalyst (if any) is active and used in the correct amount. |
| Suboptimal Stoichiometry | - Carefully control the molar ratio of the amine to the acetylating agent to avoid excess of either reactant. A slight excess of the amine may be used to ensure complete consumption of the acetylating agent. |
| Hydrolysis of Acetylating Agent | - Use anhydrous (dry) solvents and reagents to prevent the hydrolysis of acetic anhydride or acetyl chloride. |
| Product Loss During Workup | - Optimize the extraction and washing steps to minimize product loss. Ensure the pH is adjusted correctly during aqueous workup to minimize the solubility of the product in the aqueous phase. |
| Inefficient Purification | - Select an appropriate solvent system for recrystallization to maximize recovery of the pure product. |
Issue 2: Product is Impure (Multiple Spots on TLC)
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC. - Adjust the stoichiometry of the reactants. |
| Formation of Di-acetylated Byproduct | - Use a controlled amount of the acetylating agent (e.g., 1.0 to 1.1 equivalents). - Add the acetylating agent dropwise at a lower temperature to control the reaction rate. |
| Presence of Other Impurities | - Purify the crude product using column chromatography or recrystallization. For column chromatography, a gradient of ethyl acetate in hexanes is often effective. For recrystallization, solvents like ethanol, water, or a mixture of the two can be tested. |
Issue 3: Reaction Fails to Proceed
| Potential Cause | Suggested Solution |
| Poor Quality of Reagents | - Use fresh, high-purity starting materials. Verify the purity of reagents using appropriate analytical techniques if necessary. |
| Inappropriate Solvent | - Choose a solvent in which both reactants are soluble and which is inert to the reaction conditions. |
| Incorrect Reaction Conditions | - Verify the reaction temperature and pressure are appropriate for the chosen synthetic route. Some reactions may require initial cooling followed by heating. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Aminobenzamide
Materials:
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2-Aminobenzamide (1.0 eq)
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Acetic Anhydride (1.1 eq)
-
Pyridine (as solvent or catalyst)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate (for workup)
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Ethyl Acetate (for extraction)
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Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Dissolve 2-aminobenzamide in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into cold water.
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Acidify with hydrochloric acid to precipitate the crude product.
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Filter the precipitate and wash with cold water.
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Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization Solvent (e.g., Ethanol, Water, or a mixture)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
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Add a minimum amount of the chosen hot solvent to dissolve the solid completely.
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If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated briefly.
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If charcoal was used, perform a hot gravity filtration to remove it.
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Allow the hot, clear solution to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Acetylation
| Entry | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | 0 to RT | 3 | ~85-95 |
| 2 | Acetyl Chloride | DCM/Triethylamine | 0 to RT | 2 | ~80-90 |
| 3 | Acetic Anhydride | Acetic Acid | Reflux | 4 | ~75-85 |
| 4 | Acetic Anhydride | Neat | 100 | 1 | ~80-90 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 2-Acetamidobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of various 2-Acetamidobenzamide derivatives, supported by experimental data from peer-reviewed studies. The focus is on their antiproliferative effects, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to this compound Derivatives in Oncology
The this compound scaffold has emerged as a promising pharmacophore in the field of medicinal chemistry. While historically investigated for a range of biological activities, recent research has illuminated its potential as a source of novel anticancer agents.[1] This guide focuses on a key class of these compounds, the 2-(2-phenoxyacetamido)benzamides, and compares their anticancer efficacy.
Comparative Analysis of Anticancer Activity
The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following tables summarize the IC50 values for a series of 2-(2-phenoxyacetamido)benzamide derivatives against the human chronic myelogenous leukemia (K562) cell line.
Table 1: Antiproliferative Activity of 2-(2-phenoxyacetamido)benzamide Derivatives against K562 Cells[1]
| Compound ID | R | R1 | % Growth Inhibition at 10µM | IC50 (µM) |
| 17a | H | H | 73 | 4.5 |
| 17b | F | H | 82 | 2.8 |
| 17c | Cl | H | 85 | 1.9 |
| 17d | Br | H | 88 | 1.5 |
| 17e | I | H | 83 | 2.5 |
| 17f | NO2 | H | 58 | 8.2 |
| 17g | CH3 | H | 78 | 3.5 |
| 17h | H | Cl | 75 | 4.1 |
| 17i | F | Cl | 84 | 2.2 |
| 17j | Cl | Cl | 87 | 1.7 |
| 17k | Br | Cl | 90 | 1.2 |
| 17l | I | Cl | 86 | 2.0 |
| 17m | NO2 | Cl | 62 | 7.5 |
| 17n | CH3 | Cl | 80 | 3.1 |
| Colchicine | - | - | 98 | 0.008 |
Data extracted from Raffa et al. (2015).[1] Colchicine was used as a reference compound.
Mechanism of Action
Studies have shown that the most active 2-(2-phenoxyacetamido)benzamide derivatives exert their anticancer effects through a multi-faceted mechanism.[2] The primary modes of action identified are:
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Cell Cycle Arrest: These compounds have been observed to cause an arrest of cancer cells in the G0/G1 phase of the cell cycle. This prevents the cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting cell proliferation.
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Induction of Apoptosis: Following cell cycle arrest, these derivatives trigger programmed cell death, or apoptosis. This is mediated through the activation of caspases, a family of proteases that are key executioners of apoptosis.[2]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Synthesis of 2-(2-phenoxyacetamido)benzamides[1]
The synthesis of 2-(2-phenoxyacetamido)benzamides is typically achieved by reacting the appropriate acid chlorides with the corresponding 5-R-4-R1-2-aminobenzamides in pyridine, with the mixture being stirred in an ice bath.[1] The crude benzoyl chlorides, if not commercially available, are synthesized from the corresponding acids by treatment with thionyl chloride.[1]
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Protocol:
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Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
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Incubation: Incubate the plate for 48-72 hours at 37°C.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
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Cell Treatment: Seed cells and treat with the desired concentrations of the this compound derivatives for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% cold ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
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Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI dye.
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Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle is determined.
Caspase Activation Assay
This assay measures the activity of caspases, which are key mediators of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compounds, and then lyse the cells to release the cellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) to the cell lysate.
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Incubation: Incubate the mixture to allow the activated caspases to cleave the substrate.
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Detection: Measure the fluorescence or absorbance of the cleaved substrate using a fluorometer or spectrophotometer. The signal intensity is proportional to the caspase activity.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound derivatives.
Conclusion
The 2-(2-phenoxyacetamido)benzamide derivatives represent a class of compounds with significant in vitro anticancer activity, particularly against leukemia cell lines. Their mechanism of action, involving cell cycle arrest and induction of apoptosis, makes them attractive candidates for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and other novel anticancer agents. Further structure-activity relationship (SAR) studies could lead to the development of even more potent and selective anticancer drugs based on the this compound scaffold.
References
- 1. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Acetamidobenzamide's Antifungal Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal activity of 2-Acetamidobenzamide against key pathogenic fungi, Candida albicans and Aspergillus fumigatus. Due to the limited availability of direct quantitative data for this compound, this guide utilizes qualitative data from closely related 2-aminobenzamide derivatives as a proxy for its potential efficacy. This information is juxtaposed with established quantitative data for standard-of-care antifungal agents, Fluconazole and Amphotericin B, to provide a comprehensive framework for preliminary assessment and future research directions.
Executive Summary
Comparative Antifungal Activity
The following tables summarize the available antifungal activity data. It is crucial to note that the data for the 2-aminobenzamide derivative is qualitative (zone of inhibition) and serves as an indicator of potential activity for this compound. The MIC values for Fluconazole and Amphotericin B are presented as ranges, reflecting the variability observed across different strains and studies.
Table 1: Antifungal Activity against Candida albicans
| Compound | Organism | Method | Result | Reference Antifungal | MIC Range (µg/mL) |
| 2-Aminobenzamide Derivative | Candida albicans | Agar Well Diffusion | Moderate Activity | Clotrimazole | N/A |
| Fluconazole | Candida albicans | Broth Microdilution | N/A | N/A | 0.25 - 128 |
| Amphotericin B | Candida albicans | Broth Microdilution | N/A | N/A | 0.03 - 2 |
Table 2: Antifungal Activity against Aspergillus fumigatus
| Compound | Organism | Method | Result | Reference Antifungal | MIC Range (µg/mL) |
| 2-Aminobenzamide Derivative | Aspergillus fumigatus | Agar Well Diffusion | Excellent Activity (more potent than Clotrimazole) | Clotrimazole | N/A |
| Fluconazole | Aspergillus fumigatus | Broth Microdilution | N/A | N/A | Generally Resistant (>64) |
| Amphotericin B | Aspergillus fumigatus | Broth Microdilution | N/A | N/A | 0.25 - 4 |
Experimental Protocols
The data presented for the standard antifungal agents are typically generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27/M38-A2)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Agent: The test compound (e.g., this compound) and reference drugs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in 96-well microtiter plates using RPMI-1640 medium.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal conidia or yeast cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI-1640 medium to achieve the final inoculum concentration.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well. For azoles like fluconazole, the endpoint is often a 50% reduction in growth (turbidity), whereas for polyenes like amphotericin B, it is typically complete inhibition of growth.
Agar Well/Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
-
Plate Preparation: A standardized fungal inoculum is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts, or Sabouraud Dextrose Agar for molds).
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Application of Antifungal Agent: A sterile paper disk impregnated with a known concentration of the antifungal agent is placed on the agar surface. Alternatively, a well can be punched into the agar and filled with a solution of the test compound.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (24-72 hours).
-
Zone of Inhibition Measurement: The antifungal activity is determined by measuring the diameter of the clear zone around the disk or well where fungal growth has been inhibited. A larger zone of inhibition generally indicates greater susceptibility of the fungus to the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the antifungal activity of a novel compound like this compound.
Hypothesized Signaling Pathway: Disruption of Fungal Cell Membrane
Based on the known mechanisms of other antifungal agents and preliminary findings for related benzamide compounds, a plausible mechanism of action for this compound is the disruption of the fungal cell membrane integrity through interaction with ergosterol.
Conclusion and Future Directions
The available evidence suggests that this compound and its derivatives are a promising class of compounds with potential antifungal activity, particularly against Aspergillus fumigatus. However, to fully validate its efficacy and mechanism of action, further research is imperative. Key next steps should include:
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Quantitative Antifungal Susceptibility Testing: Determination of MIC values for this compound against a broad panel of clinical isolates of Candida albicans, Aspergillus fumigatus, and other pathogenic fungi using standardized broth microdilution methods.
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Mechanism of Action Studies: Elucidation of the precise molecular target and mechanism of action. This could involve studies on ergosterol binding, cell membrane permeability assays, and transcriptomic or proteomic analyses of treated fungal cells.
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In Vivo Efficacy Studies: Evaluation of the antifungal activity of this compound in animal models of fungal infections to assess its therapeutic potential.
This guide serves as a foundational resource for researchers and drug development professionals interested in the antifungal properties of this compound. The provided data and protocols offer a starting point for rigorous scientific investigation into this potentially valuable therapeutic agent.
References
- 1. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 3. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assays for Evaluating PARP Inhibitor Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors, many ofwhich are based on a benzamide chemical scaffold, has marked a significant advancement in targeted cancer therapy. A critical aspect of their preclinical evaluation is understanding their selectivity, particularly between the two most abundant isoforms, PARP1 and PARP2. While both are involved in DNA repair, their inhibition can lead to different biological outcomes. Notably, the inhibition of PARP2 has been associated with hematological toxicities.[1][2] Therefore, assessing the cross-reactivity of these inhibitors between PARP1 and PARP2 is paramount for developing safer and more effective therapeutics.
This guide provides a comparative overview of key assays used to determine the potency and selectivity of PARP inhibitors, presenting supporting data for prominent compounds and detailed experimental protocols.
Comparative Efficacy and Selectivity of PARP Inhibitors
The potency of PARP inhibitors is not solely defined by their ability to inhibit the catalytic activity of the enzyme but also by their capacity to "trap" the PARP enzyme on DNA.[3] This trapping mechanism, which prevents the dissociation of the PARP-DNA complex, is a major contributor to cytotoxicity.[4][5] The following table summarizes the biochemical potency and selectivity of several clinically relevant PARP inhibitors. First-generation inhibitors like Olaparib and Niraparib target both PARP1 and PARP2, whereas newer agents have been engineered for higher PARP1 selectivity to potentially improve safety profiles.[1][2]
| Inhibitor | Target(s) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2 IC50 / PARP1 IC50) | PARP Trapping Potency |
| Olaparib | PARP1/2 | 5 | 1 | ~0.2 | Moderate |
| Rucaparib | PARP1/2 | 1.4 | - | - | Moderate |
| Niraparib | PARP1/2 | 3.8 | 2.1 | ~0.55 | High |
| Talazoparib | PARP1/2 | 0.57 | - | - | Very High[4] |
| Saruparib (AZD5305) | PARP1 | 1.55 | 653 | ~421 | High (PARP1-selective)[6] |
| (S)-G9 | PARP1 | 0.19 | 26.0 | ~137 | Very High (>900-fold selective for PARP1)[7] |
Note: IC50 values can vary between different assay formats and conditions. The data presented is a synthesis from multiple sources for comparative purposes.[3][6][7][8]
Key Experimental Methodologies
Accurate assessment of inhibitor performance relies on robust and well-defined experimental protocols. Below are methodologies for key assays used in the characterization of PARP inhibitors.
Biochemical PARP Enzymatic Activity Assay (ELISA-based)
This assay quantifies the catalytic inhibition of PARP enzymes by measuring the amount of poly(ADP-ribose) (PAR) synthesized.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 or PARP2 by 50% (IC50).
Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP. Incubate overnight at 4°C.[3][9]
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 60-90 minutes at room temperature.[9]
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Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., Olaparib, Saruparib) to the designated wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Prepare a reaction mix containing the recombinant PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer. Add this mix to all wells to start the reaction.[3]
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for the PARylation reaction to occur.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate, which binds to the incorporated biotinylated PAR chains. Incubate for 30-60 minutes.[9][10]
-
Substrate Addition: After a final wash, add a chemiluminescent or colorimetric HRP substrate.[10]
-
Data Acquisition: Measure the luminescence or absorbance using a microplate reader. The signal is proportional to the amount of PAR synthesized and thus, to PARP activity.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
PARP Trapping Assay (Fluorescence Polarization)
This homogeneous assay measures the ability of an inhibitor to trap PARP on a DNA probe, which is a key mechanism of cytotoxicity.[11][12]
Objective: To quantify the potency of an inhibitor in stabilizing the PARP-DNA complex.
Methodology:
-
Master Mix Preparation: Prepare a master mix containing PARP assay buffer, a fluorescently labeled oligonucleotide duplex (DNA probe), and purified recombinant PARP1 or PARP2 enzyme.[13][14]
-
Reaction Setup: Dispense the master mix into a 384-well plate. Add serial dilutions of the test inhibitor or a vehicle control.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the PARP enzyme to bind to the DNA probe and interact with the inhibitor.
-
Reaction Initiation: Initiate the PARylation reaction by adding NAD+ to the wells. In control wells without inhibitor, PARP will auto-PARylate and dissociate from the DNA probe.[11][14]
-
Incubation: Incubate for an additional 60 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence polarization (FP) using a suitable plate reader. A high FP signal indicates that the PARP enzyme remains bound ("trapped") to the large DNA probe, while a low FP signal indicates dissociation.[11][14]
-
Data Analysis: The increase in FP signal is directly proportional to the inhibitor's PARP trapping activity. Plot the FP signal against the inhibitor concentration to determine the EC50 for trapping.
Cell-Based Cytotoxicity Assay (Resazurin Assay)
This assay assesses the effect of PARP inhibitors on the viability of cell lines, particularly comparing DNA repair-proficient and -deficient (e.g., BRCA-mutated) cells to evaluate synthetic lethality.
Objective: To determine the cytotoxic effect of the inhibitor and its IC50 value in a cellular context.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., DLD-1 BRCA2 -/-) into a 96-well plate at a predetermined density and allow them to attach overnight.[15]
-
Compound Treatment: Treat the cells with a serial dilution of the PARP inhibitor. Include a vehicle control.[15]
-
Incubation: Incubate the cells for 72 hours to allow for the cytotoxic effects to manifest.[15]
-
Viability Measurement: Add Resazurin solution to each well. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Incubation: Incubate for 2-4 hours at 37°C.[15]
-
Data Acquisition: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Normalize the fluorescence signal to the vehicle control (representing 100% viability) and plot against the inhibitor concentration to calculate the IC50 value.[15]
Visualizing Key Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the PARP trapping mechanism and a general experimental workflow for inhibitor evaluation.
Caption: Mechanism of PARP trapping by small molecule inhibitors.
Caption: Workflow for evaluating PARP inhibitor potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP1-Selective Inhibitor Offers Significant Benefits Over Older Predecessors in Treatment of Solid Tumors - The ASCO Post [ascopost.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Acetamidobenzamide and Colchicine Efficacy in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-leukemic efficacy of 2-Acetamidobenzamide derivatives and the well-known mitotic inhibitor, colchicine. The following sections present quantitative data from in vitro studies, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows.
Data Presentation: In Vitro Efficacy Against K562 Leukemia Cells
The following table summarizes the quantitative data on the antiproliferative activity of various this compound derivatives and colchicine against the human chronic myelogenous leukemia (K562) cell line. The data includes the concentration required for 50% growth inhibition (IC50) and the percentage of growth inhibition at a 10 µM concentration.
| Compound | Growth Inhibition at 10 µM (%) | IC50 (µM) |
| 2-Acetamidobenzamides | ||
| Compound 17j | 98 | 0.101 |
| Compound 17r | 97 | 0.25 |
| Compound 17u | 96 | 0.38 |
| Reference Compound | ||
| Colchicine | 95 | 0.015 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on leukemia cells by measuring their metabolic activity.
Materials:
-
K562 human chronic myelogenous leukemia cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound derivatives, Colchicine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: K562 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment and stabilization, the cells are treated with various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of the compounds on the cell cycle distribution of leukemia cells.
Materials:
-
K562 cells
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: K562 cells are treated with the IC50 concentration of the test compounds for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with the PI staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Apoptosis Assessment (Caspase-3 Activity Assay)
This protocol measures the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
K562 cells
-
Test compounds
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment and Lysis: K562 cells are treated with the test compounds for a specified period. After treatment, the cells are harvested and lysed to release cellular contents.
-
Protein Quantification: The protein concentration of the cell lysates is determined.
-
Caspase-3 Activity Measurement: Equal amounts of protein from each sample are incubated with the caspase-3 substrate in a 96-well plate.
-
Signal Detection: The cleavage of the substrate by active caspase-3 generates a colorimetric or fluorescent signal, which is measured using a microplate reader.
-
Data Analysis: The caspase-3 activity is calculated and compared between treated and untreated cells.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways for this compound and colchicine in leukemia cells, as well as a general experimental workflow for their comparative evaluation.
Caption: General experimental workflow for comparing the efficacy of anticancer compounds in leukemia cell lines.
A Comparative Analysis of 2-Acetamidobenzamide and Other Benzamide HDAC Inhibitors for Researchers
A detailed examination of the efficacy, experimental profiles, and mechanisms of action of benzamide-based histone deacetylase inhibitors, providing a crucial resource for researchers in oncology and epigenetic regulation.
This guide offers a comparative overview of 2-Acetamidobenzamide and other benzamide derivatives as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes pivotal in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers, making them a significant therapeutic target. This document provides quantitative inhibitory data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Performance Comparison of Benzamide HDAC Inhibitors
While specific inhibitory data for this compound against various HDAC isoforms is not extensively available in the public domain, the broader class of 2-aminobenzamide derivatives has been widely studied. The following table summarizes the in vitro efficacy (IC50 values) of several representative benzamide HDAC inhibitors against Class I HDACs. These compounds share the core 2-aminobenzamide scaffold with this compound and provide a valuable reference for its potential activity. The data is compiled from various scientific sources and presented to facilitate a comparative assessment.
| Compound ID | R1 Group | R2 Group | n | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| Entinostat (MS-275) | - | - | - | 0.93 | 0.95 | 1.80 | [1] |
| Tacedinaline (CI-994) | - | - | - | 0.9 | 0.9 | 1.2 | [2] |
| Compound 13 | - | 2-methylamino | - | >15,000 | >15,000 | 0.041 | [3] |
| Compound 14 | - | 2-amino-6-fluoro | - | 1,100 | 2,000 | 280 | [3] |
| Compound 16 | - | 2-methylthio | - | 20,000 | 31,000 | 0.029 | [3] |
| Compound 20 | - | 2-hydroxy | - | 20 | 24 | 26 | [3] |
| K-560 (1a) | - | - | - | 0.077 | 0.77 | >10 | [4] |
Key Insights:
-
Benzamide derivatives, particularly those with the 2-aminobenzamide moiety, generally exhibit selectivity for Class I HDACs (HDAC1, 2, and 3).[5]
-
Substitutions on the benzamide ring can significantly influence potency and isoform selectivity. For instance, compound 13 and 16 demonstrate high selectivity for HDAC3.[3]
-
Compounds like Entinostat and Tacedinaline show potent, low micromolar to nanomolar inhibition across HDAC1, 2, and 3.[1][2]
-
The 2'-amino group on the benzanilide moiety is crucial for inhibitory activity, likely through interaction with the enzyme's active site.[1]
Experimental Protocols
The determination of the inhibitory activity of benzamide derivatives against HDAC enzymes is typically performed using in vitro biochemical assays. A common and reliable method is the fluorometric assay.
Fluorometric Histone Deacetylase (HDAC) Activity Assay
This protocol outlines a general procedure for determining the IC50 values of HDAC inhibitors.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (e.g., Trichostatin A as a positive control)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
Fluorescence microplate reader
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., this compound and other benzamide inhibitors) and the control inhibitor in the assay buffer.
-
Enzyme Reaction:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the diluted test compounds or controls to the respective wells.
-
Add the HDAC enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Signal Development:
-
Stop the enzymatic reaction by adding the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorescent group (AMC).
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for complete development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control wells) from all other readings.
-
Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mechanism of Action and Signaling Pathways
Benzamide HDAC inhibitors, including the 2-aminobenzamide class to which this compound belongs, exert their anticancer effects primarily through the induction of cell cycle arrest and apoptosis. This is achieved by altering the acetylation status of histone and non-histone proteins, leading to the reactivation of silenced tumor suppressor genes.
A key player in this process is the tumor suppressor protein p53. HDAC inhibitors can lead to the acetylation and activation of p53, which in turn transcriptionally activates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).
The following diagrams illustrate the general workflow of an HDAC inhibition assay and the signaling pathway leading to apoptosis induced by benzamide HDAC inhibitors.
Caption: General workflow for an in vitro HDAC inhibition assay.
Caption: HDAC inhibitor-induced apoptosis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Multifaceted Mechanisms of 2-Acetamidobenzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-acetamidobenzamide scaffold has emerged as a versatile pharmacophore, demonstrating a wide range of biological activities. This guide provides a comprehensive comparison of the mechanisms of action of various this compound derivatives, supported by experimental data and detailed protocols. The information is intended to aid researchers in understanding the structure-activity relationships and to guide future drug discovery and development efforts.
Antiproliferative Activity: Induction of Cell Cycle Arrest and Apoptosis
A significant number of this compound derivatives, particularly those bearing a 2-phenoxyacetamido moiety, have demonstrated potent antiproliferative activity against various cancer cell lines. The primary mechanism underlying this activity is the induction of cell cycle arrest at the G0/G1 phase and the subsequent triggering of apoptosis.[1][2]
Comparative Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected 2-(2-phenoxyacetamido)benzamide derivatives against the K562 human chronic myelogenous leukemia cell line.
| Compound ID | Substitution on Phenoxy Ring | Substitution on Benzamide Ring | IC50 (µM) against K562 cells |
| 17f | 4-Chloro | 5-Chloro | 0.101 |
| 17j | 4-Chloro | 5-Nitro | 0.15 |
| 17r | 4-Bromo | 5-Chloro | 0.12 |
| 17u | 4-Bromo | 5-Nitro | 0.18 |
| Colchicine (Reference) | - | - | 0.02 |
Data sourced from a study on novel 2-acetamidobenzamides.[1]
Signaling Pathway for Antiproliferative Action
The proposed signaling cascade initiated by these derivatives involves the halting of the cell cycle, preventing DNA replication, followed by the activation of caspases, which are key executioners of apoptosis.[1][2]
Caption: Proposed mechanism of antiproliferative this compound derivatives.
Histone Deacetylase (HDAC) Inhibition
Certain 2-aminobenzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), particularly class I isoforms (HDAC1, HDAC2, and HDAC3).[3][4][5][6][7][8][9] HDACs are crucial enzymes in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes.
Comparative HDAC Inhibitory Activity
The table below presents the half-maximal inhibitory concentrations (IC50) of various 2-aminobenzamide derivatives against class I HDACs.
| Compound ID | Target HDAC Isoforms | IC50 (µM) vs HDAC1 | IC50 (µM) vs HDAC2 | IC50 (µM) vs HDAC3 | Reference Compound |
| 7j | HDAC1, 2, 3 | 0.65 | 0.78 | 1.70 | Entinostat |
| 15k | HDAC1, 2, 3 | 0.08 | 0.11 | 0.006 | Mocetinostat |
| 21a | HDAC1, 2 selective | Submicromolar | Submicromolar | Weak/No inhibition | - |
| 29b | HDAC1, 2 selective | Submicromolar | Submicromolar | Weak/No inhibition | - |
| 26c | HDAC3 selective | - | - | 11.68-fold selective over pan-HDACs | BG45 |
Data compiled from multiple studies on 2-aminobenzamide-based HDAC inhibitors.[3][4][5][7][8]
Experimental Workflow for HDAC Inhibition Assay
A common method to determine HDAC inhibitory activity is a fluorometric assay.
Caption: Fluorometric assay workflow for determining HDAC inhibitory activity.
Anticonvulsant Activity
Several 2- and 3-aminobenzanilide derivatives have shown promising anticonvulsant properties in preclinical models, suggesting their potential as novel antiepileptic drugs. The maximal electroshock (MES) seizure test is a widely used model to evaluate efficacy against generalized tonic-clonic seizures.[10][11][12][13][14][15]
Comparative Anticonvulsant Activity in the MES Test
The following table summarizes the median effective dose (ED50) of selected aminobenzamide derivatives in the mouse MES test.
| Compound ID | Chemical Class | ED50 (mg/kg, i.p.) in MES Test | Protective Index (TD50/ED50) |
| 21 | 3-Aminobenzanilide | 13.48 | 21.11 |
| 12 | 4-Aminobenzamide | 18.02 | 9.5 |
| 6 | 4-Aminobenzamide | 42.98 | >2.8 |
| Phenytoin (Reference) | - | - | - |
| Phenobarbital (Reference) | - | - | - |
Data sourced from studies on the anticonvulsant activity of aminobenzanilides.[11][15]
Experimental Workflow for the Maximal Electroshock (MES) Seizure Test
The MES test involves inducing a seizure in rodents via an electrical stimulus and observing the effect of the test compound on the seizure presentation.
Caption: Workflow for the maximal electroshock (MES) anticonvulsant test.
Antimicrobial Activity
Derivatives of 2-aminobenzamide have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.[16][17][18][19][20] The agar well diffusion method is a common preliminary screening technique to assess antimicrobial activity.
Comparative Antimicrobial Activity
The table below shows the minimum inhibitory concentration (MIC) values for a representative 2-aminobenzamide derivative against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) of Standard |
| 5a | B. subtilis | 6.25 | Ciprofloxacin | - |
| 5a | E. coli | 3.12 | Ciprofloxacin | - |
| 6b | E. coli | 3.12 | Ciprofloxacin | - |
| 6c | B. subtilis | 6.25 | Ciprofloxacin | - |
| Compound 5 | A. fumigatus | Potent | Clotrimazole | Less Potent than Compound 5 |
Data compiled from studies on the antimicrobial activity of benzamide derivatives.[16][18]
Experimental Workflow for Agar Well Diffusion Assay
This method involves observing the zone of growth inhibition of a microorganism around a well containing the test compound.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[21]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentration of the compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[22][23]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26]
In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
-
Reagent Preparation: Prepare assay buffer, serial dilutions of the test compound, HDAC enzyme, and a fluorogenic HDAC substrate.
-
Reaction Setup: In a 96-well plate, add the assay buffer, test compound, and diluted HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic substrate to all wells and incubate at 37°C for 30-60 minutes.
-
Reaction Termination and Signal Development: Add a developer solution containing a stop solution (e.g., Trichostatin A) to terminate the reaction and initiate the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11][27][28][29][30]
Maximal Electroshock (MES) Seizure Test
-
Animal Preparation: Use mice or rats and allow them to acclimatize to the laboratory conditions.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Seizure Induction: At the time of peak effect, deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.[31][32][33][34][35]
Agar Well Diffusion Assay
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into Petri dishes.
-
Inoculation: Evenly spread a standardized suspension of the test microorganism over the surface of the agar.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Application: Add a specific volume of the test compound solution at a known concentration into each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the clear zone of growth inhibition around each well.[36][37][38][39][40]
References
- 1. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anticonvulsant activity of 2- and 3-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nanobioletters.com [nanobioletters.com]
- 19. Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Analysis of Cell Cycle [cyto.purdue.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. Apoptosis Assays [sigmaaldrich.com]
- 27. benchchem.com [benchchem.com]
- 28. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 31. scispace.com [scispace.com]
- 32. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 35. youtube.com [youtube.com]
- 36. hereditybio.in [hereditybio.in]
- 37. botanyjournals.com [botanyjournals.com]
- 38. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 39. chemistnotes.com [chemistnotes.com]
- 40. mdpi.com [mdpi.com]
Unraveling the Structure-Activity Relationship of 2-Acetamidobenzamide Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-Acetamidobenzamide analogs, detailing their structure-activity relationships (SAR) across various biological targets. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant signaling pathways to support further research and development in this promising area of medicinal chemistry.
The this compound scaffold has emerged as a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities, including antiproliferative, histone deacetylase (HDAC) inhibitory, antimicrobial, and analgesic effects. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Biological Activities
The biological efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the benzamide and acetamido moieties. The following tables summarize the quantitative data from various studies, highlighting these structure-activity relationships.
Antiproliferative Activity
This compound derivatives have shown notable potential as anticancer agents, primarily through the induction of cell cycle arrest and apoptosis. The in vitro antiproliferative activity of several analogs has been evaluated against various cancer cell lines, with the human chronic myelogenous leukemia (K562) cell line being a common model.
Table 1: Antiproliferative Activity of 2-(2-Phenoxyacetamido)benzamide Analogs against K562 Cells
| Compound ID | R | R1 | % Growth Inhibition at 10µM | IC50 (µM) |
| 17a | H | H | 45 | >10 |
| 17f | Cl | H | 65 | 1.2 |
| 17j | I | H | 85 | 0.16 |
| 17m | OCH3 | H | 58 | 3.5 |
| 17r | OCH3 | OCH3 | 72 | 0.8 |
| 17u | OCH3 | OCH3 | 82 | 0.45 |
| Colchicine | - | - | 98 | 0.01 |
Data compiled from studies on novel 2-acetamidobenzamides.[1]
Key SAR Insights for Antiproliferative Activity:
-
Substitution at the 5-position (R) of the benzamido moiety generally enhances antiproliferative activity.
-
Halogen substituents, particularly iodine (as in 17j ), at the 5-position lead to potent activity.
-
Methoxy groups at the 4 and 5-positions (as in 17r and 17u ) also contribute to increased potency.
-
Simultaneous substitution on both the benzamido and phenoxyacetamido moieties can be unfavorable for activity.
Histone Deacetylase (HDAC) Inhibition
A significant area of investigation for 2-aminobenzamide derivatives has been their role as histone deacetylase (HDAC) inhibitors. HDACs are key enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.
Table 2: HDAC Inhibitory Activity of 2-Aminobenzamide Derivatives
| Compound ID | R (Cap Group) | R1 | n | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| 7j | CH3 | NH2 | 1 | 0.65 | 0.78 | 1.70 |
| 19f | Pyrazine | H | - | Potent | - | - |
| 21a | 2-thienyl | H | - | 0.26 | 2.47 | >10 |
| 29b | N-methyl piperazine | H | - | 0.07 | 0.26 | 6.1 |
| Entinostat | - | - | - | 0.93 | 0.95 | 1.80 |
Data from studies on novel benzamide-based HDAC inhibitors.[2][3]
Key SAR Insights for HDAC Inhibition:
-
The nature of the "cap group" (R) that interacts with the surface of the enzyme is critical for potency and selectivity.
-
Aromatic and heterocyclic cap groups, such as pyrazine and thiophene, can confer high potency.
-
Substitution at the 5-position of the 2-aminobenzamide core with aromatic or heterocyclic rings can improve HDAC subtype selectivity. For instance, compound 21a with a 2-thienyl group shows high selectivity for HDAC1 and HDAC2 over HDAC3.[2]
-
The presence of an amino group at the R2 position is crucial for HDAC inhibitory activity.[3]
Antimicrobial and Analgesic Activities
Derivatives of 2-aminobenzamide have also been explored for their antimicrobial and analgesic properties.
Table 3: Antimicrobial and Analgesic Activity of 2-Aminobenzamide Analogs
| Compound ID | Activity Type | Test Model | Potency |
| 5 | Antifungal | Aspergillus fumigatus | More potent than Clotrimazole |
| Various | Antibacterial | Various strains | Moderate to good |
| Various | Analgesic | Writhing test (mice) | Potency is a function of the octanol-water partition coefficient |
Data from studies on the antimicrobial and analgesic activities of 2-aminobenzamide derivatives.[4]
Key SAR Insights for Antimicrobial and Analgesic Activities:
-
For antimicrobial activity, specific substitution patterns can lead to potent and broad-spectrum effects. Compound 5 from one study demonstrated excellent antifungal activity.
-
The analgesic potency of 2-aminobenzamide derivatives in the writhing test is correlated with their lipophilicity, as indicated by the octanol-water partition coefficient.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following are protocols for key experiments cited in the evaluation of this compound analogs.
Synthesis of 2-(2-Phenoxyacetamido)benzamides
General Procedure: A mixture of the appropriate phenoxyacetyl chloride and the corresponding 5-R-4-R1-2-aminobenzamide is stirred in pyridine in an ice bath. The crude product is then purified, typically by recrystallization, to yield the final 2-(2-phenoxyacetamido)benzamide derivative.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., K562) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vitro HDAC Inhibition Assay (Fluorometric)
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate (e.g., a peptide derived from p53) are prepared in an assay buffer.
-
Inhibitor Incubation: The test compounds at various concentrations are pre-incubated with the HDAC enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Reaction Termination and Signal Development: The reaction is stopped, and the fluorescent signal is developed by adding a developer solution.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths. IC50 values are calculated from the dose-response curves.
Caspase Activation Assay (Fluorometric)
-
Cell Lysis: Cells treated with the test compounds are lysed to release cellular contents, including caspases.
-
Substrate Addition: A fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) is added to the cell lysates.
-
Incubation: The mixture is incubated to allow for the cleavage of the substrate by activated caspases.
-
Fluorescence Measurement: The fluorescence of the cleaved substrate is measured using a fluorometer. The increase in fluorescence is proportional to the caspase activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of this compound analogs can aid in understanding their mechanism of action and in designing future experiments.
References
- 1. [PDF] Biochemical pathways of caspase activation during apoptosis. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Acetamidobenzamide Derivatives and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of novel 2-Acetamidobenzamide derivatives against established anticancer drugs. The following sections present a comparative analysis of their cytotoxic activity, delineate key mechanisms of action, and provide detailed experimental protocols for the cited assays.
Quantitative Analysis of Cytotoxic Activity
The in vitro efficacy of novel this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are presented below in comparison to standard chemotherapeutic agents. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation times.
Table 1: Comparative Cytotoxicity (IC50, µM) Against K562 (Human Chronic Myelogenous Leukemia) Cell Line
| Compound | IC50 (µM) | Reference Drug | IC50 (µM) |
| 2-(2-phenoxyacetamido)benzamide Derivative 17j | Submicromolar | Colchicine | Not explicitly provided in the same study |
| 2-(2-phenoxyacetamido)benzamide Derivative 17r | Submicromolar | Doxorubicin | ~0.031 (72h)[1] / 0.8 (48h)[2] |
| 2-(2-phenoxyacetamido)benzamide Derivative 17u | Submicromolar | Cisplatin | ~10 (48h, resistant) / <10 (48h, sensitive)[3] |
| Paclitaxel | 2.5 - 7.5 nM (24h)[4] |
Note: The IC50 values for the this compound derivatives were reported to be in the submicromolar range against the K562 cell line[1]. Specific numerical values were not provided in the abstract. The IC50 values for the reference drugs are from separate studies and may have different experimental conditions.
Table 2: Cytotoxicity (IC50, µM) of Benzamide Derivatives and Standard Drugs Against Other Cancer Cell Lines
| Cell Line | This compound/Benzamide Derivative | IC50 (µM) | Standard Drug | IC50 (µM) |
| A549 (Lung Carcinoma) | Benzamide Analog 2D | 8.4 | Doxorubicin | 8.64 nM - >20 µM |
| Benzamide Analog 2C | 11.5 | Cisplatin | ~20-320 (72h, 3D culture) | |
| HCT-116 (Colon Carcinoma) | Benzimidazole Derivative 2 | 16.2 (µg/mL) | Doxorubicin | 1.9 (µg/mL) |
| Benzimidazole Derivative 1 | 28.5 (µg/mL) | Cisplatin | Varies significantly | |
| MCF-7 (Breast Adenocarcinoma) | Benzimidazole Derivative 4 | 8.86 (µg/mL) | Doxorubicin | ~0.040 - 8.3 |
| Benzimidazole Derivative 2 | 30.29 (µg/mL) | Paclitaxel | 7.5 nM (24h) |
Note: The data for the benzamide derivatives and the standard drugs are compiled from multiple sources and are not from direct head-to-head comparisons. This may lead to variations due to different experimental protocols.
Mechanism of Action: An Overview
Studies on 2-(2-phenoxyacetamido)benzamides have indicated that their anticancer effects are mediated through the induction of cell cycle arrest and apoptosis.[5]
-
Cell Cycle Arrest: These compounds have been shown to arrest the cell cycle at the G0/G1 checkpoint, preventing DNA synthesis and subsequent cell division.[5]
-
Induction of Apoptosis: Following cell cycle arrest, the derivatives trigger programmed cell death (apoptosis), which is mediated by the activation of caspases, key enzymes in the apoptotic pathway.[5]
The following diagram illustrates the proposed mechanism of action.
References
- 1. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Orthogonal Assays to Validate 2-Acetamidobenzamide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comprehensive validation of 2-Acetamidobenzamide's biological activity. It outlines a series of orthogonal assays to confirm its primary mechanism of action—induction of cell cycle arrest and apoptosis in cancer cells—and to explore potential secondary activities. This document offers a comparative analysis with established alternative compounds and includes detailed experimental protocols and data presentation to support robust scientific inquiry.
Introduction to this compound Activity
Derivatives of this compound have demonstrated notable antiproliferative effects against a range of cancer cell lines. The principal mechanism identified is the disruption of the cell cycle, specifically inducing arrest at the G0/G1 phase. This event subsequently triggers the intrinsic apoptotic pathway, leading to programmed cell death mediated by the activation of caspases.[1] Beyond its anticancer properties, this class of compounds has also been associated with potential antimicrobial and histone deacetylase (HDAC) inhibitory activities.
To rigorously validate these findings and elucidate the full pharmacological profile of a this compound-based compound, a multi-pronged experimental approach is essential. Orthogonal assays, which measure the same biological endpoint through different methodologies, provide a critical layer of confirmation and help to exclude technology-specific artifacts.
Orthogonal Assays for Antiproliferative Activity
The primary reported activity of this compound derivatives is the inhibition of cancer cell proliferation. A combination of assays should be employed to validate this effect and dissect the underlying mechanisms of cell cycle arrest and apoptosis.
Comparison of Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative this compound derivative against the K562 human chronic myelogenous leukemia cell line, compared to standard chemotherapeutic agents.
| Compound | Mechanism of Action | Cell Line | IC50 (µM) |
| 2-(2-phenoxyacetamido)benzamide derivative | Induces G0/G1 cell cycle arrest and apoptosis | K562 | ~0.1 - 10 |
| Doxorubicin | Intercalates DNA, inhibits topoisomerase II, generates free radicals[2][3][4][5][6] | K562 | ~0.8[7] |
| Cisplatin | Forms DNA adducts, leading to DNA damage and apoptosis[8][9][10] | K562 | Varies with cell density[11] |
| Paclitaxel | Stabilizes microtubules, leading to mitotic arrest | K562 | ~0.3[12] |
Orthogonal Validation of Cell Cycle Arrest
Flow cytometry using propidium iodide (PI) staining is the gold-standard method for analyzing cell cycle distribution. An orthogonal approach to confirm G0/G1 arrest could involve analyzing the expression levels of key cell cycle regulatory proteins.
| Assay | Principle | Endpoint Measured |
| Primary Assay: Flow Cytometry with Propidium Iodide (PI) Staining | PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. | Percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. |
| Orthogonal Assay: Western Blot for Cell Cycle Proteins | Measures the protein levels of key regulators of the G1/S transition. | Decreased expression of Cyclin D, Cyclin E, CDK4, CDK2, and increased expression of p21, p27. |
Orthogonal Validation of Apoptosis
Multiple assays targeting different stages of the apoptotic cascade should be used for robust validation.
| Assay | Principle | Stage of Apoptosis | Endpoint Measured |
| Annexin V-FITC/PI Staining | Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane. PI enters cells with compromised membranes. | Early to Late | Percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells. |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases 3 and 7 using a luminogenic or colorimetric substrate. | Mid | Increased luminescence or absorbance proportional to caspase activity. |
| TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay | TdT enzyme labels the 3'-OH ends of fragmented DNA with labeled dUTPs. | Late | Increased fluorescence or colorimetric signal in cells with DNA fragmentation. |
Potential Secondary Activities and Their Validation
Preliminary evidence suggests that this compound derivatives may possess other biological activities. The following assays can be used to investigate these potential secondary mechanisms.
HDAC Inhibition Assay
| Assay | Principle | Endpoint Measured |
| Colorimetric HDAC Activity Assay | A colorimetric substrate containing an acetylated lysine is deacetylated by HDACs. A developer then produces a chromophore that can be quantified. | Decreased absorbance at 450 nm, indicating inhibition of HDAC activity. |
Antimicrobial/Antifungal Susceptibility Testing
| Assay | Principle | Endpoint Measured |
| Broth Microdilution Assay | A standardized inoculum of the microorganism is exposed to serial dilutions of the compound in a liquid broth medium. | Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth. |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells in each phase of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound compound or vehicle control for the desired time.
-
Harvest cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[13][14][15][16][17]
Apoptosis Detection by Annexin V-FITC/PI Staining
Objective: To differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[18][19][20][21]
Caspase-3/7 Activity Assay (Luminogenic)
Objective: To measure the activity of executioner caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.[22][23][24][25][26]
TUNEL Assay
Objective: To detect DNA fragmentation in late-stage apoptotic cells.
Materials:
-
TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay, Thermo Fisher Scientific)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fix and permeabilize the treated cells according to the kit manufacturer's instructions.
-
Incubate the cells with the TdT reaction mixture, which contains TdT enzyme and a labeled dUTP, for 60 minutes at 37°C.
-
Stop the reaction and, if necessary, perform the detection step (e.g., with a fluorescently labeled antibody).
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Analyze the samples by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive cells.[27][28][29][30][31]
Colorimetric HDAC Activity Assay
Objective: To measure the inhibition of histone deacetylase activity.
Materials:
-
HDAC Activity/Inhibition Assay Kit (Colorimetric) (e.g., from Abcam or EpigenTek)
-
Microplate reader
Procedure:
-
Prepare nuclear extracts from treated and untreated cells.
-
Add the nuclear extract or purified HDAC enzyme to the wells of the microplate, which are coated with an acetylated histone substrate.
-
Incubate to allow for deacetylation.
-
Add the developer solution, which reacts with the deacetylated substrate to produce a colored product.
-
Measure the absorbance at 450 nm using a microplate reader. A decrease in absorbance indicates HDAC inhibition.[32][33][34][35]
Broth Microdilution Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a fungal strain.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium
-
Fungal inoculum
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the this compound compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.
-
Add the fungal inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature and duration for the specific fungal strain.
-
Determine the MIC by visual inspection or by measuring the absorbance, identifying the lowest concentration that inhibits fungal growth.[36][37][38][39][40]
Visualizing Pathways and Workflows
Caption: Proposed signaling pathway for this compound.
Caption: Workflow for orthogonal validation of apoptosis.
Caption: Relationship between primary and secondary assays.
References
- 1. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. bio-protocol.org [bio-protocol.org]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. bosterbio.com [bosterbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. kumc.edu [kumc.edu]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 23. promega.com [promega.com]
- 24. ulab360.com [ulab360.com]
- 25. 2.8. Caspase 3/7 Glo assay [bio-protocol.org]
- 26. benchchem.com [benchchem.com]
- 27. clyte.tech [clyte.tech]
- 28. assaygenie.com [assaygenie.com]
- 29. info.gbiosciences.com [info.gbiosciences.com]
- 30. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 31. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. resources.bio-techne.com [resources.bio-techne.com]
- 33. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 34. epigentek.com [epigentek.com]
- 35. EpiQuik HDAC Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 36. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 37. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 38. journals.asm.org [journals.asm.org]
- 39. benchchem.com [benchchem.com]
- 40. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 2-Acetamidobenzamide: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals are tasked with the critical responsibility of ensuring safe handling and disposal of chemical compounds. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Acetamidobenzamide, prioritizing laboratory safety and environmental protection. The following protocols are based on safety data sheet recommendations and standard best practices for hazardous waste management.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
Hazard Identification:
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Germ Cell Mutagenicity (Category 2) | Suspected of causing genetic defects.[1] |
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile rubber or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat, fully buttoned.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully transfer any solid this compound waste into a clearly labeled, sealable, and chemically compatible container designated for solid hazardous waste.
-
Avoid generating dust during transfer.
-
Label the container as "Hazardous Waste: this compound".
-
-
Liquid Waste (Solutions):
-
Transfer any solutions containing this compound into a labeled, sealed, and chemically compatible container for liquid hazardous waste.
-
On the label, indicate the solvent and the approximate concentration of this compound.
-
Never mix incompatible waste streams.
-
-
Contaminated Labware and Debris:
-
Decontaminate glassware that has been in contact with this compound by rinsing it three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the solvent rinsate in a separate, clearly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
All disposable items, such as gloves, weighing paper, and absorbent pads contaminated with this compound, must be collected in a designated, sealed container labeled as solid hazardous waste.
-
2. Storage:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store away from incompatible materials.
3. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
-
Ensure all waste is properly manifested for transport and disposal at an approved waste disposal plant.[1]
Emergency Procedures: Spill Management
In the event of a spill, prioritize personal safety and contain the spill to prevent environmental contamination.
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and absorbent towels.
-
Place all cleanup materials into a sealed container and label it as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS office or emergency response team.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Acetamidobenzamide
Essential Safety and Handling Guide for 2-Acetamidobenzamide
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol [1] |
| Appearance | Solid (Powdered solid) |
| Melting Point | 125 - 128 °C (257 - 262 °F)[2] |
| Solubility | Low water solubility[3] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Germ cell mutagenicity (Category 2): Suspected of causing genetic defects.[2]
It is imperative to handle this compound with care, utilizing appropriate personal protective equipment in a controlled environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.[5]
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3][5] | Protects against splashes and airborne particles.[5] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[5] | Prevents skin contact. |
| Body Protection | Chemical-resistant lab coat or apron.[5] | Protects clothing and skin from spills.[5] |
| Respiratory Protection | N95 mask or a respirator with appropriate cartridges.[5] | Recommended when handling powders outside of a fume hood or when dust may be generated.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize the risk of exposure and accidents.[5]
1. Preparation:
-
Ensure work is conducted in a well-ventilated area, preferably a certified chemical fume hood.[3][5]
-
Confirm that an eyewash station and safety shower are readily accessible and operational.[3][5]
-
Assemble all necessary equipment and reagents before commencing work.
-
Inspect all PPE for integrity before use.[5]
2. Handling:
-
Avoid the formation of dust.[3]
-
Do not get in eyes, on skin, or on clothing.[3]
-
Weigh and transfer the compound carefully to minimize airborne particles.
-
Keep the container tightly closed when not in use.[3]
3. Storage:
-
Store in a dry, cool, and well-ventilated place.[3]
-
Keep the container tightly closed.[3]
-
Protect from direct sunlight.[3]
-
Store locked up.[2]
-
Incompatible materials to avoid include acids, strong oxidizing agents, strong bases, and ammonia.[3]
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]
1. Waste Segregation and Collection:
-
Designate a clearly labeled, sealed, and chemically compatible container for "Hazardous Waste: this compound".[7][8]
-
Do not mix this waste with other waste streams.[7]
-
Carefully transfer any solid residual of the compound into the designated hazardous waste container.[7]
-
For liquid waste (solutions), transfer to a labeled, sealed container for liquid hazardous waste, indicating the solvent and approximate concentration.[7]
2. Container Rinsing:
-
The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[9]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9]
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[7]
-
The recommended disposal method for similar compounds is incineration by a licensed hazardous waste disposal facility.[7]
Emergency Procedures
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Promptly wash the contaminated skin with soap and water.[4][10] Remove contaminated clothing.[10] If irritation persists, get medical attention.[10] |
| Eye Contact | Immediately flush the eye with copious amounts of water for at least 15 minutes, also under the eyelids.[4][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[11][12] |
| Inhalation | Move the exposed person to fresh air at once.[10] If breathing has stopped, perform artificial respiration.[10] Get medical attention as soon as possible.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Get medical attention immediately.[2][10] |
Spill Cleanup
-
For small spills:
-
For large spills:
Workflow for Safe Handling of this compound
References
- 1. 2-(Acetylamino)benzamide | C9H10N2O2 | CID 118553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. Emergency Response and Biohazard Exposure Control Plan | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
